20-Hydroxy-3-oxo-28-lupanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18?,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 |
InChI Key |
OWUOWYKFORUAIE-HSWVUCSVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide to Its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the naturally occurring lupane-type triterpenoid (B12794562), 20-Hydroxy-3-oxo-28-lupanoic acid. This document details the scientific journey from its identification in plant sources to the methodologies employed for its purification and structural elucidation, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a pentacyclic triterpenoid belonging to the lupane (B1675458) family. It is a derivative of betulinic acid, characterized by a hydroxyl group at the C-20 position, a ketone group at the C-3 position, and a carboxylic acid at the C-28 position. This compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and anti-diabetic properties. Initial studies have shown its capability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators.[1] Furthermore, it has demonstrated potential as an anti-diabetic agent by increasing insulin (B600854) sensitivity through the inhibition of glucose uptake in adipocytes.[1]
Discovery and Natural Occurrence
The discovery of this compound is rooted in the phytochemical investigation of various plant species. While it is recognized as a naturally occurring metabolite, its initial isolation and characterization were reported from the medicinal plant Jatropha curcas. This plant, belonging to the Euphorbiaceae family, is a rich source of various terpenoids. Subsequent studies have also identified this compound in other plant species, including Zanthoxylum chalybeum and Viburnum odoratissimum, highlighting its distribution in the plant kingdom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification, purification, and in the design of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | [2] |
| Molecular Weight | 472.7 g/mol | [2] |
| IUPAC Name | (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | [2] |
| CAS Number | 93372-87-3 | [2] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources, such as the leaves of Jatropha curcas, typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on standard methodologies for the isolation of triterpenoids from plant materials.
General Workflow for Isolation
The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the pure compound.
Detailed Methodology
-
Plant Material Preparation: The leaves of Jatropha curcas are collected, washed, and shade-dried at room temperature. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. This step helps to separate compounds based on their polarity. Triterpenoids like this compound are typically enriched in the less polar fractions (e.g., chloroform or ethyl acetate).
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled together.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a mobile phase such as a mixture of methanol and water, or acetonitrile (B52724) and water, to yield the pure this compound.
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | The proton NMR spectrum typically shows signals for the methyl groups characteristic of the lupane skeleton, protons adjacent to the carbonyl and hydroxyl groups, and other aliphatic protons. |
| ¹³C NMR | The carbon NMR spectrum confirms the presence of 30 carbon atoms, including signals for the ketone carbonyl carbon (at C-3), the carboxylic acid carbonyl carbon (at C-28), the carbon bearing the hydroxyl group (at C-20), and the numerous methyl and methylene (B1212753) carbons of the pentacyclic framework. |
| Mass Spectrometry (MS) | The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula and structural features. |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ketone and carboxylic acid groups, and C-H stretching vibrations. |
A logical workflow for the structural elucidation process is outlined below.
Potential Signaling Pathways and Biological Activity
Preliminary research suggests that this compound exerts its anti-inflammatory effects by modulating specific signaling pathways. One of the proposed mechanisms is the inhibition of the production of pro-inflammatory cytokines like TNF-α. This could potentially involve the downregulation of transcription factors such as NF-κB, which is a key regulator of the inflammatory response.
The anti-diabetic potential of this compound is linked to its ability to enhance insulin sensitivity. This may occur through the modulation of signaling pathways involved in glucose transport, such as the PI3K/Akt pathway, leading to increased glucose uptake in adipocytes.
A simplified representation of a potential signaling pathway influenced by this compound is depicted below.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications. This guide has provided an in-depth overview of its discovery, isolation from natural sources, and the methodologies used for its characterization. The detailed experimental protocols and data presented herein are intended to facilitate further research into this compound.
Future research should focus on:
-
Elucidating the precise molecular targets and mechanisms of action.
-
Conducting more extensive in vitro and in vivo studies to validate its pharmacological effects.
-
Exploring synthetic or semi-synthetic routes to produce this compound and its analogs in larger quantities for preclinical and clinical development.
-
Investigating its potential synergistic effects with other therapeutic agents.
The continued exploration of this compound holds significant promise for the development of novel therapeutics for inflammatory diseases and metabolic disorders.
References
The Elusive Natural Origins of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the natural sources, isolation, and biological context of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid (B12794562) of interest to researchers in drug development and natural products chemistry. While direct isolation of this compound from primary natural sources in significant quantities is not widely reported, this document provides a comprehensive overview of its likely origins through biotransformation of abundant natural precursors, along with relevant experimental methodologies and the broader context of its biological activity.
Natural Occurrence: A Focus on Precursors
Direct evidence for the isolation of this compound from plants, fungi, or other organisms in substantial yields is scarce in current scientific literature. The compound is more commonly understood as a derivative or metabolite of more abundant lupane-type triterpenoids, principally betulin (B1666924) and betulinic acid. These precursors are widespread in the plant kingdom, with birch trees (Betula spp.) being the most prominent source.
The outer bark of several Betula species is exceptionally rich in betulin, which can be converted to betulinic acid and subsequently to other derivatives. The quantitative data for these key precursors in their primary natural sources are summarized in the table below.
| Compound | Plant Source | Part of Plant | Concentration (% dry weight) | References |
| Betulin | Betula platyphylla | Outer Bark | Up to 30% | [1] |
| Betulin | Betula pendula | Outer Bark | 20-35% | [2] |
| Betulinic Acid | Betula platyphylla | Outer Bark | 0.025-0.1% | [3] |
| Betulinic Acid | Platanus occidentalis | Outer Bark | 1-2% | |
| Lupeol | Tamarindus indica | Seed Coat | High concentrations | [4] |
| Lupeol | Emblica officinalis | Fruit | Significant amounts | [4] |
Biosynthesis and Biotransformation: The Likely Origin
This compound is likely generated through the microbial transformation of more common lupane (B1675458) triterpenoids. Fungi, in particular, are known to perform specific hydroxylations and oxidations on the triterpenoid skeleton. The general biosynthetic pathway of lupane triterpenoids originates from the cyclization of 2,3-oxidosqualene.
Caption: Generalized biosynthetic pathway of lupane triterpenoids and hypothetical formation of the target compound.
Fungal biotransformation has been shown to be an effective method for producing hydroxylated derivatives of betulinic and betulonic acids. For instance, fungi such as Chaetomium longirostre and various species of Arthrobotrys and Colletotrichum can introduce hydroxyl groups at various positions on the lupane skeleton.[1][5] While direct biotransformation to this compound is not explicitly detailed, these studies provide a strong basis for its feasibility.
Experimental Protocols
Given the lack of direct isolation protocols from natural sources, this section provides detailed methodologies for the extraction of precursor compounds and their subsequent analysis, which can be adapted for the target compound.
Extraction of Lupane Triterpenoids from Birch Bark
This protocol is suitable for the extraction of betulin and betulinic acid from the bark of Betula species.
Workflow Diagram:
Caption: General workflow for the extraction and purification of lupane triterpenoids.
Detailed Protocol:
-
Sample Preparation: The outer bark of the selected Betula species is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered bark is subjected to Soxhlet extraction with a suitable organic solvent such as dichloromethane, ethyl acetate, or ethanol (B145695) for 6-8 hours.
-
Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate, is used to separate the different triterpenoids. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Fractions containing the compounds of interest (betulin and betulinic acid) are combined, and the solvent is evaporated. The pure compounds are then obtained by crystallization from a suitable solvent system (e.g., methanol/chloroform).
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of lupane triterpenoids.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as 0.1% phosphoric acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of reference standards (e.g., betulinic acid) in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve.
Biological Activity and Signaling Pathways
Lupane-type triterpenoids, including betulinic acid and its derivatives, are known to exhibit a range of biological activities, most notably anticancer and anti-inflammatory effects. While specific data for this compound is limited, it is plausible that it shares similar mechanisms of action with other compounds in its class. A key mechanism is the induction of apoptosis in cancer cells through the mitochondrial pathway.[6]
Caption: Representative signaling pathway for apoptosis induction by lupane triterpenoids.
Lupane triterpenoids can induce an increase in reactive oxygen species (ROS) within cancer cells, leading to the activation of pro-apoptotic proteins like Bax and Bak.[6] This, in turn, disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then associates with Apaf-1 to activate caspase-9, which subsequently activates the executioner caspase-3, leading to programmed cell death.[6]
Conclusion
While this compound is not a readily available natural product, its synthesis and study are of significant interest due to the established biological activities of the broader class of lupane triterpenoids. Research into the microbial biotransformation of abundant precursors like betulin and betulinic acid presents a promising avenue for the production of this and other novel derivatives. The experimental protocols and biological context provided in this guide offer a foundational resource for scientists and drug development professionals working in this area. Further investigation is warranted to fully elucidate the natural occurrence, biosynthetic pathways, and specific biological functions of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an LC-MS Method for the Analysis of Birch (Betula sp.) Bark Bioactives Extracted with Biosolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of betulinic and betulonic acids by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Profile of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Analysis
Precise, experimentally determined spectroscopic data for 20-Hydroxy-3-oxo-28-lupanoic acid is not available in the public domain literature. However, by examining the spectral data of analogous lupane-type triterpenes, such as Lupeol and Betulinic Acid, we can predict the characteristic spectroscopic features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of triterpenoids. The ¹H and ¹³C NMR spectra of lupane-type triterpenes are characterized by a complex series of signals corresponding to the pentacyclic core and its substituents.
Table 1: Representative ¹³C NMR Data for a Lupane-type Triterpene (Lupeol)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 38.76 | 16 | 35.56 |
| 2 | 27.42 | 17 | 42.98 |
| 3 | 78.98 | 18 | 48.27 |
| 4 | 38.84 | 19 | 47.96 |
| 5 | 55.28 | 20 | 150.96 |
| 6 | 18.30 | 21 | 29.82 |
| 7 | 34.23 | 22 | 39.98 |
| 8 | 40.80 | 23 | 28.07 |
| 9 | 50.40 | 24 | 15.36 |
| 10 | 37.14 | 25 | 16.10 |
| 11 | 20.90 | 26 | 15.95 |
| 12 | 25.10 | 27 | 14.53 |
| 13 | 38.02 | 28 | 17.98 |
| 14 | 42.80 | 29 | 109.32 |
| 15 | 27.39 | 30 | 19.28 |
Data is for Lupeol and is provided as a representative example.[1]
For this compound, one would expect to see the characteristic signals for a lupane (B1675458) skeleton. The presence of a ketone at C-3 would significantly shift the C-3 signal downfield to the range of δ 210-220 ppm. The hydroxyl group at C-20 would also influence the chemical shifts of the surrounding carbons in the E-ring. The carboxylic acid at C-28 would present a signal in the δ 175-185 ppm region.
Table 2: Representative ¹H NMR Data for a Lupane-type Triterpene (Lupeol)
| Proton(s) | Chemical Shift (δ) ppm, Multiplicity, J (Hz) |
| H-3 | 3.18 (dd, J = 11.2, 4.8 Hz) |
| H-29a | 4.54 (br s) |
| H-29b | 4.67 (br s) |
| Methyls | 0.76, 0.82, 0.94, 0.96, 1.03, 1.68 (all s) |
Data is for Lupeol and is provided as a representative example.[1]
In the ¹H NMR spectrum of this compound, the absence of a proton at C-3 would be noted due to the ketone. The protons on the carbons adjacent to the C-3 ketone would show characteristic downfield shifts. The methyl signals would appear as singlets in the upfield region, typical for triterpenoids.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| O-H (Alcohol) | 3500-3200 (broad) |
| C-H (Aliphatic) | 2960-2850 |
| C=O (Ketone) | 1725-1705 |
| C=O (Carboxylic Acid) | 1710-1680 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₃₀H₄₈O₄), the expected molecular weight is approximately 472.7 g/mol . The fragmentation pattern in MS would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and other small fragments from the pentacyclic core.
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of lupane-type triterpenoids from natural sources.
Isolation and Purification
References
In-Depth Technical Guide: Physicochemical Characteristics of 20-Hydroxy-3-oxo-28-lupanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid, also known as 20-hydroxy-3-oxolupan-28-oic acid, is a lupane-type triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive overview of its physicochemical characteristics, experimental protocols for its isolation and biological evaluation, and insights into its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | PubChem[1] |
| Molecular Weight | 472.7 g/mol | PubChem[1] |
| IUPAC Name | (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | PubChem[1] |
| CAS Number | 93372-87-3 | PubChem[1] |
| Computed XLogP3 | 6.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 74.6 Ų | PubChem[1] |
| Heavy Atom Count | 34 | PubChem[1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | ScreenLib[2] |
Experimental Protocols
Isolation of this compound from Mahonia bealei
This compound has been successfully isolated from the leaves of Mahonia bealei. The following protocol is based on established methodologies for the extraction and purification of this compound.
1. Extraction:
-
The dried and powdered leaves of Mahonia bealei are subjected to extraction with an organic solvent, typically dichloromethane (CH₂Cl₂).
2. Fractionation:
-
The crude dichloromethane extract is then subjected to silica (B1680970) gel column chromatography.
-
A gradient solvent system of hexane (B92381) and dichloromethane is used for elution, starting with a non-polar mixture and gradually increasing the polarity (e.g., from a 5:1 to a 1:2 ratio of hexane to CH₂Cl₂).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Purification:
-
Fractions containing the target compound, as identified by TLC, are combined and concentrated.
-
Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield this compound with high purity.
Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
The anti-inflammatory properties of this compound can be evaluated using a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell line model.
1. Cell Culture and Viability Assay:
-
RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
To determine the non-toxic concentration range of the compound, a cell viability assay (e.g., MTT assay) is performed by treating the cells with various concentrations of this compound for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
RAW264.7 cells are pre-treated with non-toxic concentrations of this compound for a specified period (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
3. Quantification of Pro-inflammatory Cytokines:
-
Following the same treatment protocol as for the NO assay, the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Gene Expression Analysis (RT-qPCR):
-
To investigate the effect on the expression of inflammatory mediators, RAW264.7 cells are treated with the compound and LPS.
-
Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA.
-
Real-time quantitative polymerase chain reaction (RT-qPCR) is then used to measure the mRNA expression levels of genes such as inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
Research has indicated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, specifically the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways in LPS-stimulated macrophages.
Upon stimulation with LPS, Toll-like receptor 4 (TLR4) on the macrophage surface is activated, triggering a downstream cascade of signaling events. This leads to the activation of both the PI3K/Akt and MAPK (including ERK, JNK, and p38) pathways. These pathways converge on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.
This compound has been shown to inhibit the phosphorylation of key components of the PI3K/Akt and MAPK pathways, thereby suppressing the activation of NF-κB and subsequent production of inflammatory mediators.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity. This guide provides essential information for its isolation and biological characterization. However, a significant gap exists in the publicly available, experimentally determined physicochemical data for this compound. A full spectral analysis, including detailed ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy, is crucial for its unambiguous identification and for facilitating further research and development. The scientific community would greatly benefit from a comprehensive study detailing the complete structural elucidation and characterization of this compound.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 20-Hydroxy-3-oxo-28-lupanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 20-hydroxy-3-oxo-28-lupanoic acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. This document consolidates available quantitative data, outlines key experimental methodologies, and visualizes the compound's interaction with critical signaling pathways.
Core Biological Activities
This compound, also known as Alphitolic acid, has demonstrated a range of biological effects, positioning it as a compound of interest for further investigation in drug discovery and development. Its activities include anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties. The compound has been isolated from various natural sources, including Jatropha curcas, Ziziphus cambodiana, and the root bark of Zanthoxylum chalybeum in Kenya[1][2][3].
The primary mechanisms of action identified to date involve the inhibition of key signaling pathways implicated in cancer progression and inflammation, as well as the inhibition of enzymes involved in metabolic disorders.
Data Presentation: Quantitative Analysis of Biological Activity
The following table summarizes the quantitative data associated with the biological activities of this compound.
| Biological Activity | Target/Cell Line | Measurement | Value | Reference |
| Cytotoxicity | SCC4 OSCC Cells | IC50 | 12 µM | [2] |
| SCC2095 OSCC Cells | IC50 | 15 µM | [2] | |
| Enzyme Inhibition | α-amylase | IC50 | 43.22 - 49.36 µM | [4][5][6] |
| α-glycosidase | IC50 | 43.22 - 49.36 µM | [7][5][6] |
Signaling Pathways Modulated by this compound
Current research indicates that this compound exerts its biological effects through the modulation of at least two critical signaling pathways: the Hedgehog (Hh)/GLI pathway and the Akt-NF-κB pathway.
The aberrant activation of the Hedgehog (Hh)/GLI signaling pathway is a known driver in the formation and progression of various tumors[2]. This compound has been identified as a potent inhibitor of this pathway. Its inhibitory action leads to a decrease in the expression of the anti-apoptotic protein BCL2, which is correlated with its cytotoxic effects on cancer cells[2].
References
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 20-Hydroxy-3-oxo-28-lupanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type pentacyclic triterpenoid (B12794562) also known as Betulonic acid, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, its primary mechanisms of action are centered on its anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound and its closely related precursor, Betulinic acid. It details the signaling cascades involved in its induction of apoptosis in cancer cells and its suppression of inflammatory responses. This document summarizes key quantitative data, provides detailed experimental protocols for pertinent assays, and includes visualizations of the core signaling pathways and experimental workflows to facilitate further research and development.
Core Mechanisms of Action
This compound exerts its biological effects through two primary avenues: the induction of apoptosis in cancerous cells and the attenuation of inflammatory pathways.
Anti-Cancer Activity: Induction of Apoptosis
The anti-neoplastic properties of this compound and the closely studied Betulinic acid are predominantly attributed to their ability to trigger programmed cell death, or apoptosis, in a variety of tumor cell lines. This process is primarily mediated through the intrinsic mitochondrial pathway and involves the modulation of key signaling cascades.
Mitochondrial Pathway of Apoptosis: The compound directly targets the mitochondria, leading to a disruption of the mitochondrial membrane potential. This event is a critical initiator of apoptosis, causing the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Once in the cytoplasm, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a cascade by activating effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death. This mechanism of action has been shown to be independent of p53 status in some cancer cell lines, making it a promising therapeutic avenue for tumors with mutated or deficient p53.
Modulation of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation and activation of key components of this pathway, the compound promotes apoptosis and inhibits cell proliferation in cancer cells.[1][3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by this class of compounds. Depending on the cellular context, activation of JNK and p38 MAPK can contribute to the induction of apoptosis.[4]
-
NF-κB Pathway: The role of Nuclear Factor-kappaB (NF-κB) in the context of Betulinic acid-induced apoptosis is complex. While NF-κB is typically associated with pro-survival signaling, some studies suggest that under certain conditions, its activation by Betulinic acid can surprisingly promote apoptosis.[5][6] However, in other contexts, particularly in prostate cancer, inhibition of constitutive NF-κB activation by Betulinic acid leads to apoptosis.[7]
Anti-Inflammatory Activity
This compound and its analogues demonstrate potent anti-inflammatory effects by targeting key mediators of inflammation.
Inhibition of the NF-κB Signaling Pathway: A primary anti-inflammatory mechanism is the inhibition of the NF-κB pathway.[8][9] The compound can prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[8]
Suppression of Pro-Inflammatory Mediators: By inhibiting the NF-κB pathway, this compound effectively reduces the production of several pro-inflammatory molecules, including:
-
Nitric Oxide (NO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-1β (IL-1β)
-
Prostaglandin E2 (PGE2)
This suppression is achieved by downregulating the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Quantitative Data: Cytotoxicity and Anti-Inflammatory Potential
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Betulinic acid, a close structural and functional analogue of this compound, against various cancer cell lines and inflammatory markers.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Betulinic Acid | CL-1 | Canine Mammary Cancer | 23.50 | |
| Betulinic Acid | CLBL-1 | Canine B-cell Lymphoma | 18.2 | |
| Betulinic Acid | D-17 | Canine Osteosarcoma | 18.59 | |
| Betulinic Acid | HepG2 | Human Liver Cancer | 6.53 | [8] |
| Betulinic Acid | A549 | Human Lung Cancer | 9.34 | [8] |
| Betulinic Acid | HL-60 | Human Leukemia | 14.92 | [8] |
| Betulinic Acid | MCF-7 | Human Breast Cancer | 16.90 | [8] |
| Betulinic Acid | HCT-116 | Human Colon Cancer | 17.07 | [8] |
| Betulinic Acid | PC-3 | Human Prostate Cancer | 13.27 | [8] |
| Betulinic Acid | HeLa | Human Cervical Cancer | 12.55 | [8] |
| Betulinic Acid | MDA-MB-231 | Human Breast Cancer | 37.33 (24h), 17.21 (48h), 14.93 (72h) | [1] |
| Compound | Target | IC50 (µg/mL) | Citation |
| Betulinic Acid | COX-1 | 10.34 | [8] |
| Betulinic Acid | COX-2 | 12.92 | [8] |
| Betulinic Acid | 5-LOX | 15.53 | [8] |
| Betulinic Acid | Nitrite Production | 15.21 | [8] |
| Betulinic Acid | TNF-α | 16.65 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assessment: Mitochondrial Membrane Potential (MMP) Assay
This protocol measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Treatment: Seed and treat cells with this compound in a suitable format (e.g., 6-well plate or black-walled 96-well plate) as per the experimental design. Include positive (e.g., CCCP) and negative controls.
-
Staining: Add a fluorescent dye sensitive to MMP, such as JC-1 or TMRE, to the cell culture medium at the recommended concentration.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS or assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. For JC-1, healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers). For TMRE, a decrease in red fluorescence indicates a loss of MMP.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways like PI3K/Akt and NF-κB.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt, IκBα, p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Anti-Inflammatory Assay
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and incubate for 5-10 minutes. Then add 50 µL of Griess Reagent II and incubate for another 5-10 minutes. Measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the supernatant can be quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Betulinic Acid, the first lupane-type triterpenoid isolated via bioactivity-guided fractionation, and identified by spectroscopic analysis from leaves of Nyctanthes arbor- tristis: its potential biological activities in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
The Pharmacological Potential of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpene, has emerged as a promising natural compound with significant pharmacological potential, particularly in the realm of anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the current scientific understanding of HOA, focusing on its mechanism of action, quantitative biological activities, and the experimental protocols used for its evaluation. In-depth analysis of its effects on key inflammatory signaling pathways, including PI3K/Akt, MAPKs, and NF-κB, is presented. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.
Introduction
Lupane-type triterpenes, a class of natural products, are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound (HOA), isolated from the leaves of Mahonia bealei, is a member of this class that has demonstrated potent anti-inflammatory properties. The primary focus of research on HOA has been its ability to mitigate inflammatory responses in cellular models, making it a compelling candidate for the development of novel anti-inflammatory agents. This guide synthesizes the available data to provide a detailed technical understanding of its pharmacological profile.
Quantitative Pharmacological Data
The anti-inflammatory activity of this compound has been quantified through various in vitro assays. The following table summarizes the dose-dependent inhibitory effects of HOA on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Bioactivity Metric | Target | Cell Line | Concentration (μM) | Inhibition | Citation |
| Inhibition of Nitric Oxide (NO) Production | Nitric Oxide | RAW264.7 | 10 | Reduced to 27.32 μM | [1] |
| 20 | Reduced to 18.76 μM | [1] | |||
| 30 | Reduced to 12.06 μM | [1] | |||
| 40 | Reduced to 10.79 μM | [1] | |||
| Inhibition of Pro-inflammatory Cytokines | TNF-α | RAW264.7 | 10, 20, 30, 40 | Significant Inhibition | [1] |
| IL-6 | RAW264.7 | 10, 20, 30, 40 | Significant Inhibition | [1] | |
| Cytotoxicity | Cell Viability | RAW264.7 | up to 40 | No significant cytotoxicity | [1] |
| 50 | Viability decreased to below 90% | [1] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory cascade. In LPS-stimulated RAW264.7 macrophages, HOA has been shown to interfere with the PI3K/Akt and MAPK pathways, ultimately leading to the inhibition of NF-κB activation.[1]
Inhibition of PI3K/Akt and MAPK Signaling Pathways
HOA has been observed to inhibit the phosphorylation of several upstream signaling molecules. Specifically, it downregulates the phosphorylation of p85 (the regulatory subunit of PI3K), PDK1, and Akt.[1] Furthermore, it suppresses the phosphorylation of key components of the MAPK pathway, namely ERK and JNK.[1]
Inhibition of NF-κB Nuclear Translocation
A critical step in the inflammatory response is the activation of the transcription factor NF-κB. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[1] HOA has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1]
Experimental Protocols
The following section details the methodologies employed in the key experiments to evaluate the pharmacological potential of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of HOA for 30 minutes before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the specified duration depending on the assay.[1]
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate.
-
Treat cells with varying concentrations of HOA for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[1]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay quantifies the amount of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.
-
Procedure:
-
Collect the cell culture supernatant after treatment with HOA and/or LPS.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[1]
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant. A capture antibody specific to the cytokine is coated onto a microplate. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add an enzyme-conjugated streptavidin (e.g., HRP).
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Determine cytokine concentrations from the standard curve.[1]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, phospho-ERK, IκBα, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.[1]
-
Immunofluorescence for NF-κB Translocation
-
Principle: This imaging technique is used to visualize the subcellular localization of a specific protein. Cells are fixed, permeabilized, and then incubated with a primary antibody against the protein of interest (e.g., NF-κB p65), followed by a fluorescently labeled secondary antibody.
-
Procedure:
-
Grow cells on coverslips and treat as required.
-
Fix the cells with a fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[1]
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through its targeted inhibition of the PI3K/Akt and MAPK signaling pathways, leading to the suppression of NF-κB activation and the subsequent reduction of pro-inflammatory mediators. The data presented in this technical guide underscore its promise as a lead compound for the development of novel anti-inflammatory drugs.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the anti-inflammatory effects of HOA in animal models of inflammatory diseases is a critical next step to validate its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of HOA could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Safety and toxicology: Comprehensive preclinical safety and toxicology studies are necessary to establish a favorable safety profile for clinical development.
-
Target identification: Further studies to pinpoint the direct molecular target(s) of HOA would provide a more complete understanding of its mechanism of action.
By addressing these research avenues, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a new class of effective and safe anti-inflammatory therapies.
References
In Vitro Profile of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid, also referred to as 20-Hydroxy-3-oxolupan-28-oic acid (HOA), is a lupane-type triterpene that has been isolated from the leaves of Mahonia bealei. This plant is recognized in the Chinese Pharmacopeia for its traditional use in treating inflammatory conditions. Recent in vitro research has begun to elucidate the molecular mechanisms underlying the bioactivity of HOA, positioning it as a compound of interest for further investigation as a potential therapeutic agent. This technical guide provides a detailed overview of the existing in vitro studies on HOA, with a focus on its anti-inflammatory properties.
Quantitative Data Summary
The primary in vitro research on this compound has focused on its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The following tables summarize the key quantitative findings from these studies.
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) vs. Control |
| 5 | No significant difference |
| 10 | No significant difference |
| 20 | No significant difference |
| 30 | No significant difference |
| 40 | No significant difference |
| 50 | ~90% |
| 100 | Not reported (concentrations up to 40 µM were used in subsequent experiments to ensure cell viability) |
Data from an MTT assay performed on RAW264.7 cells after 24 hours of incubation with HOA.[1]
Table 2: Effect of this compound on Pro-inflammatory Mediators
| Treatment | Nitric Oxide (NO) Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (no LPS) | Low/Undetectable | Low/Undetectable | Low/Undetectable |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
| HOA (10 µM) + LPS | 27.32 | Significantly Reduced | Significantly Reduced |
| HOA (20 µM) + LPS | 18.76 | Significantly Reduced | Significantly Reduced |
| HOA (30 µM) + LPS | 12.06 | Significantly Reduced | Significantly Reduced |
| HOA (40 µM) + LPS | 10.79 | Significantly Reduced | Significantly Reduced |
| l-NMMA (100 µM) + LPS | 17.46 | Not Applicable | Not Applicable |
RAW264.7 cells were pre-treated with HOA for 30 minutes before stimulation with LPS for 24 hours.[1]
Table 3: Effect of this compound on Gene Expression
| Target Gene | Treatment | Relative mRNA Expression Level |
| iNOS | LPS | Sharply Increased |
| HOA (20 µM) + LPS | No significant inhibition | |
| HOA (40 µM) + LPS | Significantly Inhibited | |
| TNF-α | LPS | Sharply Increased |
| HOA (20 µM) + LPS | Significantly Inhibited | |
| HOA (40 µM) + LPS | Significantly Inhibited | |
| IL-6 | LPS | Sharply Increased |
| HOA (20 µM) + LPS | Significantly Inhibited | |
| HOA (40 µM) + LPS | Significantly Inhibited |
Gene expression was measured by RT-qPCR in RAW264.7 cells pre-treated with HOA and then stimulated with LPS for 6 hours.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the in vitro anti-inflammatory effects of this compound.
Cell Culture and Treatment
RAW264.7 murine macrophage cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with various concentrations of HOA (10, 20, 30, and 40 µM) for 30 minutes before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.[1][2]
Cell Viability Assay (MTT Assay)
RAW264.7 cells were seeded in 96-well plates and incubated with HOA at concentrations ranging from 5 to 100 µM for 24 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.[1]
Nitric Oxide (NO) Production Assay
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatants was measured using the Griess reagent. Briefly, 100 µL of culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm. The nitrite concentration was calculated from a sodium nitrite standard curve.[1]
Cytokine Measurement (TNF-α and IL-6)
The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were quantified using a cytometric bead array (CBA) kit according to the manufacturer's instructions. This assay allows for the simultaneous measurement of multiple cytokines in a single sample.[1]
Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction (RT-qPCR)
Total RNA was extracted from RAW264.7 cells using TRIzol reagent. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit. RT-qPCR was then performed using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2^-ΔΔCt method.[1]
Western Blot Analysis
Cells were lysed, and total protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of p85, PDK1, Akt, IκBα, ERK, JNK, and NF-κB p65, as well as iNOS and β-actin. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
Inhibitory Effect of HOA on LPS-Induced Inflammatory Signaling
Caption: HOA inhibits LPS-induced inflammation via PI3K/Akt and MAPK pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assessment
Caption: Workflow for evaluating the anti-inflammatory effects of HOA.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response of macrophages. Upon stimulation by LPS, RAW264.7 cells activate the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] These pathways converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1]
HOA has been shown to inhibit the phosphorylation of several upstream signaling molecules. Specifically, it downregulates the phosphorylation of p85 (a regulatory subunit of PI3K), PDK1, and Akt in the PI3K/Akt pathway.[1] In the MAPK pathway, HOA inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), though it does not appear to affect p38 MAPK phosphorylation.[1]
The inhibition of these upstream kinases prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By stabilizing the IκBα-NF-κB complex, HOA effectively blocks the nuclear translocation of the NF-κB p65 subunit.[1] Consequently, the transcription of NF-κB-dependent pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6, is suppressed.[1] Interestingly, HOA does not affect the nuclear translocation of Activator Protein-1 (AP-1), another transcription factor involved in inflammation.[1]
Conclusion and Future Directions
The available in vitro data strongly indicate that this compound is a potent anti-inflammatory agent. Its mechanism of action involves the targeted inhibition of the PI3K/Akt and MAPK signaling pathways, leading to the suppression of NF-κB activation and a subsequent reduction in the production of key pro-inflammatory mediators.
While these findings are promising, the in vitro evaluation of this specific compound is currently limited to its anti-inflammatory properties. Further research is warranted to explore other potential biological activities, such as cytotoxic effects against cancer cell lines, antiviral properties, or enzyme inhibitory activities, which have been observed in other structurally related triterpenoids. A broader understanding of its in vitro bioactivities will be crucial for determining its full therapeutic potential.
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid from Betulinic Acid
Abstract
This document provides a detailed, research-level protocol for the multi-step synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid, a potentially valuable derivative of betulinic acid for drug development. The proposed synthetic pathway begins with the protection of the C-28 carboxylic acid of betulinic acid as a methyl ester. This is followed by the oxidation of the C-3 hydroxyl group to a ketone and a subsequent allylic hydroxylation of the isopropenyl group. The final step involves the deprotection of the C-28 carboxylic acid. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, providing a comprehensive guide to the chemical transformations required.
Introduction
Betulinic acid, a pentacyclic lupane-type triterpenoid, is a widely studied natural product with a range of biological activities, including anticancer and anti-HIV properties.[1] Chemical modification of the betulinic acid scaffold is a key strategy for enhancing its therapeutic potential and exploring structure-activity relationships.[1] The introduction of a ketone at the C-3 position and a hydroxyl group at the C-20 position is anticipated to modulate the biological activity profile of the parent molecule. This protocol outlines a feasible synthetic route to achieve this transformation, based on established methodologies for the chemical modification of lupane (B1675458) triterpenoids.
The proposed synthesis is a three-step process following the initial protection of the carboxylic acid:
-
Protection of the C-28 Carboxylic Acid: The carboxylic acid at C-28 is first converted to a methyl ester to prevent its interference in subsequent oxidation steps.
-
Oxidation of the C-3 Hydroxyl Group: The secondary alcohol at the C-3 position is oxidized to a ketone using Jones reagent.
-
Allylic Hydroxylation at the C-30 Position: A hydroxyl group is introduced at the allylic C-30 position of the isopropenyl group using selenium dioxide.
-
Deprotection of the C-28 Carboxylic Acid: The methyl ester is hydrolyzed to yield the final product, this compound.
Overall Synthesis Workflow
The synthesis of this compound from betulinic acid is conceptualized as a four-stage process. The workflow begins with the protection of the C-28 carboxylic acid, followed by oxidation at C-3, allylic hydroxylation, and concluding with deprotection.
Experimental Protocols
This section details the experimental procedures for each step in the synthesis of this compound.
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). Mass spectra (MS) should be obtained using an appropriate mass spectrometer.
Step 1: Protection of Betulinic Acid (Esterification)
The C-28 carboxylic acid of betulinic acid is protected as a methyl ester to prevent side reactions in the subsequent oxidation steps.
-
Reaction Scheme: Betulinic Acid + CH₃I/K₂CO₃ in DMF → Methyl 3-hydroxy-lup-20(29)-en-28-oate
-
Procedure:
-
Dissolve betulinic acid (1.0 g, 2.19 mmol) in dry N,N-dimethylformamide (DMF, 20 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 0.91 g, 6.57 mmol).
-
Add methyl iodide (CH₃I, 0.41 mL, 6.57 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) to afford methyl betulinate.
-
Step 2: Oxidation of C-3 Hydroxyl Group
The C-3 hydroxyl group of methyl betulinate is oxidized to a ketone using Jones reagent.
-
Reaction Scheme: Methyl Betulinate + CrO₃/H₂SO₄ in Acetone (B3395972) → Methyl 3-oxo-lup-20(29)-en-28-oate (Methyl Betulonate)
-
Procedure:
-
Dissolve methyl betulinate (1.0 g, 2.12 mmol) in acetone (50 mL).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of CrO₃ in H₂SO₄) dropwise to the stirred solution until a persistent orange color is observed.[3][4]
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding isopropyl alcohol until the orange color disappears and a green precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield methyl betulonate.
-
Step 3: Allylic Hydroxylation
The key step of introducing the hydroxyl group at the C-30 position is achieved through allylic oxidation using selenium dioxide.[5]
-
Reaction Scheme: Methyl Betulonate + SeO₂ in Dioxane/H₂O → Methyl 20-hydroxy-3-oxo-28-lupanoate
-
Procedure:
-
Dissolve methyl betulonate (1.0 g, 2.13 mmol) in a mixture of dioxane (50 mL) and water (1 mL).[6]
-
Add selenium dioxide (SeO₂, 0.5 g, 4.50 mmol) to the solution.[5]
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the precipitated selenium.
-
Add water (100 mL) to the filtrate and extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to get the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Step 4: Deprotection of C-28 Carboxylic Acid (Hydrolysis)
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Reaction Scheme: Methyl 20-hydroxy-3-oxo-28-lupanoate + LiOH in THF/H₂O → this compound
-
Procedure:
-
Dissolve the hydroxylated intermediate (1.0 g) in a mixture of tetrahydrofuran (B95107) (THF, 30 mL) and water (10 mL).
-
Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O, 0.5 g) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC indicates the disappearance of the starting material.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the expected yields for each step of the synthesis, based on reported yields for analogous reactions in the literature. Actual yields may vary depending on experimental conditions and scale.
| Step | Transformation | Starting Material | Product | Reagents | Reported Yield (%) |
| 1 | Protection (Esterification) | Betulinic Acid | Methyl Betulinate | CH₃I, K₂CO₃, DMF | ~95 |
| 2 | Oxidation | Methyl Betulinate | Methyl Betulonate | Jones Reagent | 75-90[7] |
| 3 | Allylic Hydroxylation | Methyl Betulonate | Methyl 20-hydroxy-3-oxo-28-lupanoate | SeO₂, Dioxane/H₂O | 40-60 (estimated) |
| 4 | Deprotection (Hydrolysis) | Methyl 20-hydroxy-3-oxo-28-lupanoate | This compound | LiOH, THF/H₂O | >90 |
Characterization of Final Product
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its structure and purity.
-
¹H NMR: Signals corresponding to the lupane skeleton, absence of the methyl ester protons, and signals indicating the presence of a hydroxyl group at C-20.
-
¹³C NMR: Carbon signals consistent with the lupane framework, including a ketone signal for C-3, a carboxylic acid signal for C-28, and a carbon signal corresponding to the hydroxyl-bearing C-20.
-
Mass Spec: Molecular ion peak corresponding to the molecular formula C₃₀H₄₆O₄.
-
IR: Absorption bands for a hydroxyl group (~3400 cm⁻¹), a carbonyl group (~1700 cm⁻¹), and a carboxylic acid functionality.
Safety Precautions
-
Jones Reagent: Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Selenium Dioxide: Selenium compounds are toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Methyl Iodide: Methyl iodide is a carcinogen and should be handled in a fume hood.
-
Solvents: Organic solvents are flammable and may be toxic. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 20-Hydroxy-3-oxo-28-lupanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid is a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family. As a derivative of betulonic acid, it is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds, such as anti-inflammatory and cytotoxic effects. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of therapeutic formulations.
This document provides detailed application notes and protocols for the analytical quantification of this compound. The methodologies described are based on established techniques for the analysis of structurally related triterpenoids, namely betulonic acid and betulinic acid. These protocols serve as a robust starting point for the development and validation of specific assays for this compound.
Analytical Methods Overview
Several analytical techniques are suitable for the quantification of triterpenoids. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of triterpenoids. Reversed-phase chromatography on a C18 column is typically the method of choice. Detection can be achieved using a UV detector, as the carbonyl group in the analyte provides some UV absorbance, or more selectively and sensitively with a mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying low levels of the analyte in complex biological matrices such as plasma or tissue homogenates. The high selectivity and sensitivity of tandem mass spectrometry (MS/MS) allow for accurate quantification with minimal interference from matrix components. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of triterpenoids. However, due to their low volatility, derivatization is required to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers (e.g., trimethylsilyl (B98337) derivatives).
This document will focus on providing detailed protocols for HPLC-UV and LC-MS/MS methods, as they offer a good balance of accessibility, sensitivity, and specificity.
Quantitative Data Summary
The following tables summarize typical quantitative parameters that can be expected when developing and validating analytical methods for triterpenoids like this compound, based on data from closely related compounds.
Table 1: HPLC-UV Method Parameters for Triterpenoid Quantification (Adapted from Betulinic Acid Analysis)
| Parameter | Typical Value |
| Linearity Range | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Parameters for Triterpenoid Quantification (Adapted from Betulonic Acid Analysis)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.7 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound in bulk material or simple formulations.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or acetic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 150 µg/mL.
4. Sample Preparation
-
For bulk powder, accurately weigh a known amount of the sample, dissolve it in methanol, and dilute it with the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm (This may need to be optimized by scanning the UV spectrum of the analyte).
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in biological samples such as plasma.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a related triterpenoid not present in the sample)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Centrifuge tubes and a centrifuge
2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of the analyte and IS in methanol (e.g., 1 mg/mL).
-
Calibration Standards: Spike blank biological matrix with the analyte stock solution to prepare a series of calibration standards (e.g., 1 to 1000 ng/mL).
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions
-
Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient could be: 0-1 min, 50% B; 1-5 min, ramp to 95% B; 5-7 min, hold at 95% B; 7.1-9 min, return to 50% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI in negative or positive ion mode (to be optimized). Negative mode is often suitable for carboxylic acids.
-
MS/MS Transitions: Determine the precursor and product ions for the analyte and IS by infusing standard solutions into the mass spectrometer. For this compound (MW ~472.7 g/mol ), potential precursor ions could be [M-H]⁻ at m/z 471.7 in negative mode or [M+H]⁺ at m/z 473.7 in positive mode.
6. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the samples and QCs from the calibration curve.
Visualizations
Diagram 1: General Analytical Workflow
Caption: Workflow for the quantification of this compound.
Diagram 2: Postulated Metabolic Pathway of Betulonic Acid
Caption: Postulated metabolic pathway for betulonic acid leading to hydroxylated metabolites.
Disclaimer: The provided protocols and diagrams are intended as a starting point and are based on methods for structurally similar compounds. The specific parameters for the analysis of this compound must be optimized and the method fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and stability.
Application Note: HPLC-PDA Analysis of Lupane-Type Triterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction Lupane-type triterpenoids, a class of pentacyclic triterpenoids, are widely distributed throughout the plant kingdom. Key members of this class, such as betulin (B1666924), betulinic acid, and lupeol (B1675499), have garnered significant scientific interest due to their broad range of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1][2][3] As research into these compounds progresses, the need for robust, reliable, and validated analytical methods for their identification and quantification becomes crucial for quality control of herbal materials, extracts, and finished pharmaceutical products.[3][4]
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely utilized technique for the analysis of these non-volatile compounds.[3][5] This method offers excellent separation efficiency and allows for spectral analysis, aiding in peak identification and purity assessment. This application note provides detailed protocols for the extraction and subsequent HPLC-PDA analysis of common lupane-type triterpenoids.
Experimental Protocols
Protocol 1: Extraction of Lupane-Type Triterpenoids from Plant Material
This protocol describes a general method for solid-liquid extraction. The choice of solvent may be optimized based on the specific plant matrix and target triterpenoids. Ethanol is often a good starting point for extracting both betulin and betulinic acid.[1][6][7]
Materials:
-
Dried and powdered plant material (e.g., birch bark)
-
HPLC-grade solvents: Methanol (B129727), Ethanol (95%), n-Hexane, Ethyl Acetate[7][8]
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Volumetric flasks
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Maceration/Sonication: Accurately weigh approximately 1.0 g of the powdered plant material and place it into a flask.
-
Add 50 mL of the selected extraction solvent (e.g., 95% ethanol).[1][7]
-
Sonicate the mixture for 30-60 minutes at room temperature. Alternatively, macerate for 24-72 hours with occasional shaking.[9]
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.
-
Reconstitution: Dissolve the dried crude extract in a known volume of HPLC-grade methanol or mobile phase to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Final Filtration: Filter the final sample solution through a 0.45 µm syringe filter directly into an HPLC vial before injection.[10]
Protocol 2: Preparation of Standard Solutions
Materials:
-
Reference standards of betulin, betulinic acid, and lupeol (>95% purity)
-
HPLC-grade methanol or acetonitrile (B52724)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[3][11] Sonicate briefly if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve. A typical concentration range for betulinic acid is 25-150 µg/mL. For lupeol, a range of 10-160 µg/mL has been validated.[12]
Protocol 3: HPLC-PDA Method and Chromatographic Conditions
The following conditions are a robust starting point for the simultaneous analysis of betulin, betulinic acid, and lupeol. Optimization may be required depending on the specific sample matrix and HPLC system.
Instrumentation:
-
HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (acidified with 0.1% acetic or formic acid) is common. A ratio of 86:14 (v/v) Acetonitrile:Water has been successfully used for betulin and betulinic acid.[1][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.
-
PDA Detection: Monitor at 210 nm, which is the wavelength of maximum absorbance for many triterpenoids lacking extensive chromophores.[1][7] Collect spectral data from 200-400 nm to confirm peak identity.
Data Presentation
Quantitative data from various validated methods are summarized below for easy comparison.
Table 1: Summary of HPLC-PDA Chromatographic Conditions for Lupane-Type Triterpenoids
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
|---|---|---|---|---|---|
| Betulin & Betulinic Acid | C18 (250x4.6 mm, 5 µm) | Acetonitrile : Water (86:14, v/v) | 1.0 | 210 | [1][7] |
| Betulinic Acid | C18 (250x4.5 mm) | Acetonitrile : Water (70:30, v/v) | 1.0 | 210 | [11] |
| Lupeol | C8 (250x4.6 mm, 5 µm) | Acetonitrile : Acetic Acid (99.99:0.01, v/v) | 0.8 | 210 | [12][13][14] |
| Betulinic, Oleanolic, & Ursolic Acids | C18 | Methanol : 0.05% Phosphoric Acid : Water (87:0.05:12.95, v/v/v) | 1.0 | 210 | |
Table 2: Method Validation Parameters for Key Lupane-Type Triterpenoids
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Betulin | 16.5 | 10 - 100 | 0.9995 | N/A | N/A | [1] |
| Betulinic Acid | 13.3 | 10 - 100 | 0.9998 | N/A | N/A | [1] |
| Betulinic Acid | N/A | 25 - 150 | 0.999 | N/A | N/A | |
| Betulinic Acid | N/A | 0.005 - 100 | 0.9999 | 0.0005 | 0.005 | [15] |
| Lupeol | ~17.0 | 10 - 160 | 1.0000 | 0.38 | 0.98 |[12] |
N/A: Not Available in the cited reference.
Experimental Workflow Visualization
The overall workflow for the analysis of lupane-type triterpenoids from sample collection to data analysis is illustrated below.
Caption: General workflow for HPLC-PDA analysis of lupane-type triterpenoids.
Conclusion
The HPLC-PDA methods described provide a reliable and robust framework for the qualitative and quantitative analysis of lupane-type triterpenoids in various samples, including plant extracts.[4] The provided protocols for extraction and chromatographic analysis serve as a valuable resource for researchers in natural product chemistry and drug development.[3] Proper method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of results for specific applications. The adaptability of the mobile phase and gradient conditions makes HPLC a superior choice for separating these structurally similar compounds.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. benchchem.com [benchchem.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. scielo.br [scielo.br]
- 15. applications.emro.who.int [applications.emro.who.int]
Isolating 20-Hydroxy-3-oxo-28-lupanoic Acid from Plant Material: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the isolation of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid (B12794562), from plant sources. While this specific compound is not extensively documented in isolation literature, this guide synthesizes established methodologies for extracting and purifying analogous triterpenoids from plant genera known to produce them, such as Ziziphus. The protocols provided are designed to be adaptable and serve as a strong foundation for developing a specific purification strategy for the target molecule.
Introduction
This compound is a pentacyclic triterpenoid belonging to the lupane (B1675458) family. Triterpenoids from plant sources are a subject of significant interest in drug discovery due to their diverse pharmacological activities. The isolation of these compounds in high purity is a critical first step for structural elucidation, bioactivity screening, and further preclinical development. Plants of the Ziziphus genus, such as Ziziphus jujuba and Ziziphus spina-christi, are known to be rich sources of lupane-type triterpenoids and serve as a primary focus for the protocols outlined below.[1][2][3][4][5]
Data Presentation: Solvent Systems and Chromatographic Conditions
The following table summarizes typical solvent systems and chromatographic conditions used in the isolation of lupane-type triterpenoids from Ziziphus species. These parameters can be used as a starting point and optimized for the specific isolation of this compound.
| Stage | Technique | Stationary Phase | Mobile Phase (Gradient) | Ratio (v/v) | Reference Compound(s) |
| Extraction | Maceration/Soxhlet | - | Methanol (B129727) or Ethanol | - | General Triterpenoids |
| Fractionation | Liquid-Liquid Extraction | - | n-Hexane, Chloroform (B151607), Ethyl Acetate (B1210297), n-Butanol | Sequential | General Triterpenoids |
| Column Chromatography | Gravity Column | Silica (B1680970) Gel (60-120 mesh) | Hexane:Ethyl Acetate | Gradient (e.g., 100:0 to 0:100) | Betulinic acid, Lupeol |
| Column Chromatography | Gravity Column | Sephadex LH-20 | Methanol or Chloroform:Methanol | Isocratic | Further Purification |
| Preparative HPLC | Reversed-Phase | C18 | Acetonitrile:Water or Methanol:Water | Gradient | High Purity Triterpenoids |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the isolation of this compound from plant material, adapted from established protocols for similar compounds.
Protocol 1: Extraction and Fractionation
Objective: To obtain a crude triterpenoid-rich extract from the plant material.
Materials:
-
Dried and powdered plant material (e.g., stem bark, roots, or fruits of Ziziphus sp.)
-
Methanol or Ethanol (95%)
-
n-Hexane
-
Chloroform
-
Ethyl Acetate
-
n-Butanol
-
Rotary evaporator
-
Soxhlet apparatus (optional, for exhaustive extraction)
-
Separatory funnel
Procedure:
-
Extraction:
-
Macerate the powdered plant material (e.g., 500 g) in methanol (2.5 L) for 48-72 hours at room temperature with occasional stirring.
-
Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
-
Solvent-Solvent Fractionation:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
Partition with n-hexane to remove non-polar constituents like fats and sterols.
-
Partition the aqueous methanol layer with chloroform.
-
Subsequently, partition with ethyl acetate.
-
Finally, partition with n-butanol.
-
-
Collect each fraction and concentrate them to dryness using a rotary evaporator. The ethyl acetate and chloroform fractions are often rich in triterpenoids.
-
Protocol 2: Chromatographic Purification
Objective: To isolate this compound from the fractionated extracts.
Materials:
-
Triterpenoid-rich fraction (e.g., ethyl acetate fraction)
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20 (optional, for size exclusion chromatography)
-
Glass column for chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, chloroform)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
Anisaldehyde-sulfuric acid or ceric sulfate (B86663) spray reagent for visualization
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with n-hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 20-30 mL).
-
Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Further Purification (if necessary):
-
If the pooled fractions are not pure, a second chromatographic step may be required.
-
This can be another silica gel column with a shallower solvent gradient or a different chromatographic technique like size exclusion chromatography on a Sephadex LH-20 column using methanol or a chloroform:methanol mixture as the eluent.
-
For achieving high purity, preparative HPLC on a C18 column with a methanol:water or acetonitrile:water gradient is recommended.
-
-
Compound Identification:
-
The structure of the purified compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
This detailed guide provides a robust starting point for the successful isolation and purification of this compound from plant sources. Researchers are encouraged to optimize the described protocols based on the specific plant matrix and the physicochemical properties of the target compound.
References
- 1. Isolation, Structure Elucidation and Antimicrobial Evaluation of Natural Pentacyclic Triterpenoids and Phytochemical Investigation of Different Fractions of Ziziphus spina-christi (L.) Stem Bark Using LCHRMS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lupane-Type Triterpenoids and Sterol from Zizyphus Spina Christi Grown in Sudan – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of 20-Hydroxy-3-oxo-28-lupanoic acid for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid (B12794562), exhibits promising therapeutic potential, including anti-inflammatory and anti-cancer activities. However, its poor aqueous solubility and low bioavailability present significant challenges for effective drug delivery.[1][2][3][4] This document provides detailed application notes and experimental protocols for the formulation of this compound into three distinct nanocarrier systems: liposomes, polymeric nanoparticles, and micelles. These formulations are designed to enhance the solubility, stability, and bioavailability of this hydrophobic compound.[1][2][3][4] Detailed methodologies for the preparation and characterization of these nanoformulations, including particle size analysis, encapsulation efficiency, and in vitro drug release, are presented.
Introduction to this compound and Drug Delivery Challenges
This compound is a naturally occurring pentacyclic triterpenoid with a range of biological activities.[5][6][7] Like many other triterpenoids, its clinical translation is hampered by its hydrophobic nature, leading to poor absorption and rapid metabolism.[1][2][3][4] Nano-encapsulation technologies offer a viable strategy to overcome these limitations by entrapping the active compound within a carrier system, thereby improving its pharmacokinetic profile.[2][3][4][8][9] This document outlines protocols for three commonly employed and effective drug delivery systems.
Overview of Nano-formulation Strategies
The selection of an appropriate nanocarrier is critical and depends on the specific therapeutic application. Here, we focus on:
-
Liposomes: Biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[1][10]
-
Polymeric Nanoparticles: Solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.
-
Micelles: Self-assembling colloidal dispersions of amphiphilic molecules with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly soluble drugs.[8][11][12][13]
Quantitative Data Summary
The following tables summarize typical physicochemical characteristics of nano-formulations loaded with triterpenoid compounds, providing a benchmark for the formulation of this compound.
Table 1: Liposomal Formulations of Triterpenoids
| Triterpenoid | Lipid Composition | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Betulinic Acid | Soy Phosphatidylcholine, Cholesterol, MEL-A | Thin-film hydration | 150-200 | -30 to -40 | >80 | [14] |
| Ivermectin | DOTAP, Span 80, Cholesterol | Dehydration-rehydration | 196 ± 45 | -40 ± 9 | >80 | [15] |
| 2-Mercaptoethanol | E-80, CHEMS, Cholesterol | Ultrasonication | 116 ± 9 | -22.4 ± 1.7 | 98.6 ± 0.5 | [16] |
Table 2: Polymeric Nanoparticle Formulations of Triterpenoids
| Triterpenoid | Polymer | Method | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Oleanolic and Ursolic Acids | PLGA | Not Specified | 150-250 | < 0.2 | >70 | [4] |
| Paclitaxel (B517696) | PLGA | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Luteolin | Not Specified | Factorial Design | Not Specified | Not Specified | Not Specified | [17] |
Table 3: Micellar Formulations of Hydrophobic Drugs
| Drug | Polymer/Surfactant | Method | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Urushiol | pH-sensitive polymer | Membrane dialysis | 160.1 | 23.45 | 80.68 | [13] |
| Fenofibrate | Amphiphilic block copolymers | Cosolvent evaporation | Not Specified | Not Specified | Not Specified | [18] |
| Hydrophobic peptides | Sodium dodecyl-sulfate | Self-assembly | Not Specified | Not Specified | Not Specified | [19] |
Experimental Protocols
Formulation Protocols
This protocol describes the preparation of liposomes encapsulating the hydrophobic this compound.[3][11][20][21][22][23]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve 10 mg of this compound, 100 mg of SPC, and 30 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at 40°C to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[22]
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C (above the lipid phase transition temperature) for 1 hour. This will form multilamellar vesicles (MLVs).[3][21]
-
To reduce the size of the liposomes, sonicate the MLV suspension in a bath sonicator for 15 minutes.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.
-
Store the resulting unilamellar liposome suspension at 4°C.
This protocol details the preparation of polymeric nanoparticles loaded with this compound.[7][10][23][24][25]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v)
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of DCM. This forms the organic phase.
-
Prepare the aqueous phase by dissolving PVA in 20 mL of deionized water.
-
Add the organic phase dropwise to the aqueous phase under continuous stirring at 500 rpm.
-
Homogenize the resulting emulsion at 15,000 rpm for 10 minutes to form a nanoemulsion.
-
Evaporate the DCM by stirring the nanoemulsion at room temperature for 4-6 hours.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer or lyophilize for long-term storage.
This protocol describes the preparation of polymeric micelles for the encapsulation of this compound.[26][27][28]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic F-127)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of Pluronic F-127 in 2 mL of acetone.
-
Add the organic solution dropwise to 10 mL of deionized water under vigorous stirring.
-
Continue stirring for 1-2 hours to allow for the initial self-assembly of micelles and evaporation of some acetone.
-
Transfer the solution to a dialysis bag and dialyze against deionized water for 24 hours to remove the remaining organic solvent and unencapsulated drug. Change the water every 4-6 hours.
-
The resulting solution contains the drug-loaded micelles.
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the micellar formulation at 4°C.
Characterization Protocols
This protocol outlines the measurement of particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[29][30][31][32]
Instrument:
-
Zetasizer Nano ZS (Malvern Panalytical) or equivalent DLS instrument.
Procedure:
-
Dilute the nano-formulation (liposomes, nanoparticles, or micelles) with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
For particle size and PDI measurement, transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to 25°C for 120 seconds.[20]
-
Perform the measurement in triplicate to obtain the average Z-average diameter and PDI.
-
For zeta potential measurement, transfer the diluted sample to a disposable folded capillary cell.
-
Place the cell in the instrument and perform the measurement in triplicate to obtain the average zeta potential.
This protocol describes the quantification of encapsulated this compound using High-Performance Liquid Chromatography (HPLC).[6][9][33][34][35]
Materials:
-
Drug-loaded nano-formulation
-
Centrifugal filter units (e.g., Amicon Ultra, MWCO 10 kDa)
-
HPLC system with a UV detector
-
C18 column
-
Acetonitrile
-
Water with 0.1% formic acid
-
Methanol
Procedure:
-
Separation of Free Drug:
-
Take a known volume (e.g., 500 µL) of the nano-formulation suspension.
-
Place it in a centrifugal filter unit and centrifuge at 5000 x g for 15 minutes to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.[9]
-
Collect the filtrate containing the free drug.
-
-
Quantification of Free Drug:
-
Analyze the amount of this compound in the filtrate using a validated HPLC method.
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution).
-
Detection wavelength: To be determined based on the UV absorbance maximum of the compound.
-
Quantify the concentration using a standard calibration curve of the free drug.
-
-
Calculation of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [33]
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
This protocol details the assessment of the in vitro release profile of this compound from the nano-formulations using the dialysis bag method.[13][36][37][38]
Materials:
-
Drug-loaded nano-formulation
-
Dialysis tubing (MWCO 12-14 kDa)
-
Release medium: PBS (pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions.
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Soak the dialysis tubing in the release medium for at least 12 hours before use.
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nano-formulation into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing a known volume (e.g., 100 mL) of the release medium.
-
Place the beaker in a shaking water bath at 37°C with a constant shaking of 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium.
-
Analyze the concentration of this compound in the collected samples using HPLC as described in Protocol 4.2.2.
-
Calculate the cumulative percentage of drug released at each time point.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and characterization of this compound nanocarriers.
Caption: Experimental workflow for nano-formulation and characterization.
Relevant Signaling Pathway: PI3K/Akt
Lupane-type triterpenes have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The diagram below illustrates a simplified representation of this pathway, which can be a target for the therapeutic action of this compound.[1][2][8][39][40]
Caption: Simplified PI3K/Akt signaling pathway.
Relevant Signaling Pathway: NF-κB
The NF-κB signaling pathway is another critical pathway in inflammation and cancer that can be modulated by triterpenoids.[5][12][41][42][43] The following diagram shows a simplified overview of the canonical NF-κB pathway.
Caption: Simplified canonical NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Development and validation of a reversed-phase HPLC method for the quantification of paclitaxel in different PLGA nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.5. Determination of Encapsulation Efficiency Using HPLC-ELSD [bio-protocol.org]
- 10. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles. | Semantic Scholar [semanticscholar.org]
- 11. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. US20040005351A1 - Polymeric micelle formulations of hydrophobic compounds and methods - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 22. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 23. researchgate.net [researchgate.net]
- 24. ijsdr.org [ijsdr.org]
- 25. researchgate.net [researchgate.net]
- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 27. acmeresearchlabs.in [acmeresearchlabs.in]
- 28. researchgate.net [researchgate.net]
- 29. research.colostate.edu [research.colostate.edu]
- 30. nanopartikel.info [nanopartikel.info]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. hilarispublisher.com [hilarispublisher.com]
- 36. dissolutiontech.com [dissolutiontech.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 40. creative-diagnostics.com [creative-diagnostics.com]
- 41. researchgate.net [researchgate.net]
- 42. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 43. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for 20-Hydroxy-3-oxo-28-lupanoic acid as a Reference Standard in Pharmaceutical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid is a lupane-type triterpene that has garnered interest in pharmaceutical research due to its potential anti-inflammatory properties.[1][2][3] As with any active pharmaceutical ingredient (API) or drug candidate, accurate and reliable analytical methods are essential for quality control, stability testing, and formulation development. The use of a well-characterized reference standard is fundamental to achieving accurate quantitative results. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical testing, with a focus on High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methods.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | [1] |
| Molecular Weight | 472.7 g/mol | [1] |
| CAS Number | 93372-87-3 | [1] |
| Appearance | White to off-white solid | Representative |
| Purity (by HPLC) | ≥ 98% | Representative |
| Solubility | Soluble in methanol (B129727), ethanol, and acetonitrile | |
| Storage | -20°C, protected from light and moisture | Representative |
Application: Quantification of this compound in a Pharmaceutical Formulation by HPLC
This section outlines a detailed protocol for the quantification of this compound in a hypothetical pharmaceutical formulation using a reversed-phase HPLC method with UV detection.
Experimental Workflow
The general workflow for the quantification of this compound in a pharmaceutical sample is depicted below.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
5. Preparation of Sample Solution
-
Accurately weigh a portion of the pharmaceutical formulation equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
6. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% |
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the pharmaceutical formulation.
Representative Method Validation Data
The following tables present representative data for the validation of the described HPLC method.
Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
| Parameter | RSD (%) |
| Intra-day Precision (n=6) | 0.85 |
| Inter-day Precision (n=6, over 3 days) | 1.23 |
Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.08 | 100.8 |
| 120% | 12.0 | 11.89 | 99.1 |
| Average Recovery | 99.8 |
Biological Activity and Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways.[1][2][3] Specifically, it has been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This inhibition is achieved through the downregulation of the PI3K/Akt and MAPK signaling pathways, which in turn suppresses the activation of the transcription factor NF-κB.[1][2][3]
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages [agris.fao.org]
- 2. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-Diabetic Activity Testing of 20-Hydroxy-3-oxo-28-lupanoic acid
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the anti-diabetic potential of the novel compound, 20-Hydroxy-3-oxo-28-lupanoic acid. The protocols outlined below cover key in vitro and in vivo assays to determine its efficacy and potential mechanisms of action.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, resulting from defects in insulin (B600854) secretion, insulin action, or both. The discovery of novel therapeutic agents with potent anti-diabetic activity is a critical area of research. This compound, a lupane-type triterpenoid, is a candidate for investigation based on the known anti-diabetic properties of structurally similar compounds. These protocols provide a framework for the systematic evaluation of its anti-diabetic effects.
In Vitro Anti-Diabetic Activity
α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia.[1][2][3]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 7.0).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.2 U/mL.
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a final concentration of 2 mM.
-
Prepare stock solutions of this compound and a positive control (e.g., Acarbose) in DMSO. Create a series of dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound or positive control at various concentrations.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to measure the absorbance every 5 minutes for a total of 30 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Data Presentation:
| Compound | IC50 (µM) [Hypothetical] |
| This compound | 75.4 ± 5.2 |
| Acarbose (Positive Control) | 150.2 ± 10.8 |
Experimental Workflow for α-Glucosidase Inhibition Assay
References
- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antidiabetic, α-Glucosidase Inhibition and Antibacterial Activities of Three Brown Algae, Polycladia myrica, Padina antillarum, and Sargassum boveanum, and a Red Alga, Palisada perforata from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antidiabetic activity, isolation of flavonoids, and in silico molecular docking of stem extract of Merremia tridentata (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid. The information is designed to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, which often starts from precursors like betulin (B1666924) or betulinic acid.
Q1: My overall yield is consistently low. What are the most critical steps affecting the yield?
A1: Low overall yield in the synthesis of this compound can often be attributed to incomplete reactions, side-product formation, or suboptimal reaction conditions in a few key steps. The most critical steps are typically the selective oxidation of the hydroxyl groups at C-3 and C-28 and the introduction of the hydroxyl group at C-20.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your starting material, such as betulin or betulinic acid. Impurities can interfere with the reactions. Betulin can be extracted from birch bark with high purity (around 90-94%) and further purified by recrystallization.[1]
-
Oxidation Efficiency: The oxidation of the C-3 hydroxyl group to a ketone and the C-28 hydroxyl group to a carboxylic acid are crucial.
-
Reagent Choice: The choice of oxidizing agent is critical for selectivity. Common reagents include Jones reagent (CrO₃/H₂SO₄), pyridinium (B92312) chlorochromate (PCC), and TEMPO-mediated oxidation.[2][3][4] For the selective oxidation of the primary alcohol at C-28 without affecting the secondary hydroxyl at C-3, specific conditions are required.[2]
-
Reaction Conditions: Monitor reaction temperature and time closely. For instance, room temperature oxidation of betulin with Cr(VI) compounds on solid supports like alumina (B75360) can lead to specific products.[2]
-
-
Hydroxylation at C-20: The introduction of the hydroxyl group at the tertiary C-20 position can be challenging. This may involve allylic oxidation if a double bond is present at C-20(29), followed by hydration or other functional group manipulations.
-
Solvent and Solubility: Lupane (B1675458) triterpenoids often have poor solubility in common organic solvents, which can limit reactivity.[3][5][6] Consider using co-solvents or solvent systems that can better solubilize the starting materials and intermediates. The low water solubility of betulinic acid is a known limitation.[5]
Q2: I am observing multiple spots on my TLC plate after the oxidation step. How can I improve the selectivity of the reaction?
A2: The presence of multiple spots on TLC after oxidation indicates the formation of byproducts, likely from over-oxidation or non-selective oxidation of the different hydroxyl groups in the precursor molecule.
Strategies for Improving Selectivity:
-
Protecting Groups: Consider using protecting groups to temporarily block reactive sites. For instance, you can protect the C-28 hydroxyl group as an ester before oxidizing the C-3 hydroxyl group.
-
Catalyst Systems: The use of supported catalysts can enhance selectivity. For example, gold nanoparticles supported on alumina have been shown to be effective for the selective oxidation of betulin.[1] The nature of the support material plays a significant role in the catalytic performance.[1]
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of side reactions.
-
Reaction Time: Shorter reaction times can sometimes favor the formation of the desired product over byproducts.[2]
-
Stoichiometry of Oxidant: Carefully control the molar ratio of the oxidizing agent to the substrate. Using a stoichiometric amount or a slight excess of the oxidant can prevent over-oxidation.
-
Q3: I am having difficulty purifying the final product. What purification strategies are most effective?
A3: Purification of lupane-type triterpenoids can be challenging due to their similar polarities. A combination of chromatographic techniques is often necessary.
Recommended Purification Protocol:
-
Initial Extraction: After the reaction workup, perform a liquid-liquid extraction to remove the bulk of impurities.
-
Column Chromatography: Use silica (B1680970) gel column chromatography as the primary purification method. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Thin Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify those containing the desired product.[7]
-
Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed.
-
Preparative HPLC: If high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be used as a final polishing step.[7]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A1: A common and readily available starting material is betulin , a pentacyclic triterpenoid (B12794562) that can be extracted in large quantities from the bark of birch trees.[3] Betulinic acid, which can be derived from betulin, is also a frequent precursor.[8][9]
Q2: What are the key chemical transformations involved in the synthesis from betulin?
A2: The synthesis generally involves a sequence of reactions that may include:
-
Selective oxidation of the primary hydroxyl group at C-28 to a carboxylic acid.
-
Oxidation of the secondary hydroxyl group at C-3 to a ketone.
-
Introduction of a hydroxyl group at the C-20 position. The exact sequence of these steps can vary depending on the chosen synthetic route.
Q3: Are there any biocatalytic methods available to improve the synthesis?
A3: Biocatalysis is an emerging area in the modification of lupane triterpenoids. While standard organic synthesis methods are more established, the use of enzymes or whole-cell systems can offer high selectivity under mild reaction conditions, potentially overcoming some of the challenges of chemical synthesis.[3] Microbial oxidation of betulinic acid has been explored.[3]
Data Presentation
Table 1: Comparison of Oxidation Conditions for Betulin Derivatives
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |
| Betulin | Au/AlOOH_C | Mesitylene (B46885) | 140 | - | Betulone, Betulinic aldehyde, Betulonic aldehyde, Betulinic acid | Varies with conditions | [1] |
| Betulin | Cr(VI) on Alumina | Aqueous Acetone | Room Temp | - | Betulonic acid | Quantitative | [2] |
| Betulin | Cr(VI) on Silica Gel | Aqueous Acetone | Room Temp | 30 min | Betulonic aldehyde | 100% Selective | [2] |
| Betulinic Acid | Pyridinium Chlorochromate (PCC) | - | - | - | Methyl betulonate (after esterification) | 86 (global yield for two steps) | [4] |
| Betulin | TEMPO-mediated oxidation | - | - | - | Betulinic acid | 86 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of Betulin using a Gold Catalyst
This protocol is based on the aerobic oxidation of betulin over a supported gold catalyst.[1]
-
Catalyst Preparation: Prepare the Au/Al₂O₃ catalyst using a deposition-precipitation method.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add betulin (200 mg), mesitylene (100 ml), and the Au catalyst (200 mg). The initial betulin concentration is 4.5 mmol/l.
-
Reaction Conditions: Heat the reaction mixture to 140 °C under an atmosphere of synthetic air (20% oxygen, 80% nitrogen).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Workup: After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting mixture of oxo-derivatives using column chromatography on silica gel.
Protocol 2: Synthesis of Methyl Betulonate from Betulinic Acid
This two-step protocol involves esterification followed by oxidation.[4]
-
Esterification:
-
Dissolve betulinic acid in a suitable solvent.
-
Add dimethyl sulfate (B86663) (Me₂SO₄) as the alkylating agent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
-
Oxidation:
-
Dissolve the crude methyl betuliate in a suitable solvent (e.g., dichloromethane).
-
Add pyridinium chlorochromate (PCC) as the oxidizing agent.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for improving synthesis yield and purity.
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functionalization of Betulinic Acid with Polyphenolic Fragments for the Development of New Amphiphilic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid [smolecule.com]
"challenges in the quantification of triterpenoid acids like 20-Hydroxy-3-oxo-28-lupanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of triterpenoid (B12794562) acids like 20-Hydroxy-3-oxo-28-lupanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of triterpenoid acids, offering potential causes and solutions in a question-and-answer format.
1. Poor Resolution of Triterpenoid Isomers (e.g., Oleanolic Acid and Ursolic Acid)
-
Question: I am observing poor separation or co-elution of critical triterpenoid isomer pairs on my C18 column. What steps can I take to improve resolution?
-
Answer: The structural similarity of triterpenoid isomers makes their separation challenging. Here are several strategies to enhance resolution:
-
Column Chemistry Optimization:
-
Switch to a C30 Column: C30 stationary phases can offer better shape selectivity for structurally similar isomers compared to traditional C18 columns.[1]
-
Consider a Polycyclic Aromatic Hydrocarbon (PAH) Polymeric C18 Column: These columns have demonstrated high selectivity for triterpenic acid isomers, often achieving baseline separation where standard C18 columns may not.
-
-
Mobile Phase Modification:
-
Adjust Organic Modifier: Fine-tune the ratio of acetonitrile (B52724) or methanol (B129727) in the mobile phase. A lower percentage of the organic solvent can increase retention and improve separation, though it will also increase the run time.
-
Optimize pH: For acidic triterpenoids, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress ionization and improve peak shape and resolution.[2] A pH at least one unit away from the analyte's pKa is recommended.
-
-
Temperature Control: Lowering the column temperature (e.g., to 20°C) can sometimes enhance the resolution between closely eluting isomers, although it may lead to longer retention times and broader peaks. Conversely, for some applications, increasing the temperature can improve efficiency.[2]
-
2. Poor Peak Shape (Tailing or Fronting)
-
Question: My triterpenoid acid peaks are showing significant tailing or fronting. What are the likely causes and solutions?
-
Answer: Poor peak shape can be attributed to several factors, from instrumental issues to chemical interactions.
-
Column-Related Issues:
-
Column Overload: Injecting too high a concentration of your sample can lead to peak fronting or tailing.[2] Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Using a guard column can help protect the analytical column.[2]
-
-
Mobile Phase and Sample Mismatch:
-
Incorrect pH: Ensure the mobile phase pH is controlled and appropriate for your analytes. For acidic compounds, a mobile phase with a pH lower than the pKa of the analyte will ensure it is in its neutral form and less likely to interact with residual silanols on the column.
-
Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.
-
-
3. Inconsistent Retention Times
-
Question: I am observing shifts in retention times between injections. What could be causing this variability?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. The following are common causes:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure accurate and consistent preparation of the mobile phase. For gradient elution, ensure the pumping system is mixing the solvents accurately.[2]
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[2]
-
-
Instrumental Issues:
-
Pump Malfunction: Check for leaks in the pump seals and ensure check valves are functioning correctly.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes in temperature can affect retention times.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a reversed-phase HPLC method for triterpenoid acids?
-
A1: A good starting point for a reversed-phase HPLC method for triterpenoids is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution from water:acetonitrile (or methanol) to 100% acetonitrile (or methanol).[2][3] Both solvents can be modified with 0.1% formic acid to improve peak shape. A flow rate of 1 mL/min and UV detection at around 210 nm is a common starting point.[3][4]
-
Q2: Why is derivatization necessary for GC analysis of triterpenoid acids?
-
A2: Triterpenoid acids have low volatility due to their high molecular weight and polar functional groups (carboxylic acids and hydroxyls). Derivatization, typically through silylation, replaces the active polar hydrogens with less polar groups like trimethylsilyl (B98337) (TMS).[5][6] This increases the volatility and thermal stability of the compounds, making them suitable for GC analysis.[5]
-
Q3: My triterpenoid acid has poor UV absorbance. What are my detection options?
-
A3: Many triterpenoids lack a strong chromophore, leading to poor sensitivity with UV detection.[1] Alternative detection methods include:
-
Charged Aerosol Detection (CAD): This is a universal detector that provides a response proportional to the mass of the analyte, independent of its optical properties. It offers better sensitivity for compounds with no or weak chromophores.[1]
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity, and can aid in the structural confirmation of the analytes.[7]
-
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte.[8]
-
-
Q4: How can I extract triterpenoid acids from a plant matrix?
-
A4: A common method involves solvent extraction followed by a purification step.
-
Extraction: Dried and powdered plant material can be extracted with solvents like ethanol, methanol, or ethyl acetate (B1210297).[9][10] Sonication or Soxhlet extraction can improve efficiency.[4][11]
-
Purification: A liquid-liquid extraction can be used to remove highly polar or non-polar interferences.[9] For example, an ethyl acetate extract can be washed with water to remove polar compounds, and then treated with a non-polar solvent like cyclohexane (B81311) to remove lipids and waxes.[9] Solid-phase extraction (SPE) can also be used for cleanup.[4]
-
Data Presentation
Table 1: Comparison of Validated HPLC-UV/PDA Methods for Triterpenoid Quantification
| Parameter | Betulinic Acid[4] | Oleanolic & Ursolic Acids[12] | Ganoderic Acids[13] |
| Column | C18 (4.5 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 3 µm) | C18 (RP-18) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Gradient with Acetonitrile and Water (with 0.05% TFA) | Gradient with Acetonitrile and 2% Acetic Acid |
| Flow Rate | 1 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | PDA at 210 nm | PDA | UV at 252 nm |
| Linearity Range | 25-150 µg/mL | Not specified | Not specified |
| LOD | Not specified | 0.08–0.65 µg/mL | Not specified |
| LOQ | Not specified | 0.24–1.78 µg/mL | Not specified |
| Recovery | Not specified | 94.70–105.81% | 96.85–105.09% |
| Precision (RSD) | Not specified | < 2% | 0.8–5.1% |
Table 2: Comparison of Validated GC-FID Method for Lupeol Quantification[4]
| Parameter | Lupeol |
| Column | Capillary column suitable for triterpene analysis |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
| Derivatization | Required (e.g., silylation) |
| Quantification | Based on calibration curve from standards |
Experimental Protocols
Protocol 1: HPLC-UV/PDA Method for Betulinic Acid Quantification [4]
-
Standard Preparation: Prepare a stock solution of betulinic acid (1000 µg/mL) in methanol. Perform serial dilutions to create calibration standards (e.g., 25-150 µg/mL).
-
Sample Preparation (from plant material):
-
Extraction: Perform Soxhlet extraction of the dried, powdered plant material with a suitable solvent (e.g., methanol).
-
Purification: Use solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to clean up the extract.
-
Final Sample: Evaporate the solvent and reconstitute the residue in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.5 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 50 µL.
-
Detection: PDA detector at 210 nm.
-
-
Quantification: Generate a calibration curve from the standard solutions and determine the concentration of betulinic acid in the sample.
Protocol 2: GC-MS Method for Triterpenoid Analysis with Derivatization [5]
-
Sample Preparation:
-
Transfer 100 µL of a methanolic plant extract to a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
Add 250 µL of a freshly prepared derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) (35:65 v/v), to the dry residue.
-
Incubate the mixture at 70°C for 40-60 minutes.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A GC or similar.
-
Column: Capillary column suitable for triterpene analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of the derivatized analytes.
-
MS System: Agilent 5975C inert XL MSD or similar, with electron impact ionization at 70 eV.
-
-
Analysis: Identify and quantify the triterpenoid derivatives based on their retention times and mass spectra compared to derivatized standards.
Mandatory Visualization
Caption: Experimental workflow for triterpenoid acid quantification.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ffhdj.com [ffhdj.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. jfda-online.com [jfda-online.com]
Technical Support Center: Overcoming Poor Solubility of 20-Hydroxy-3-oxo-28-lupanoic acid in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 20-Hydroxy-3-oxo-28-lupanoic acid during in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A1: this compound, a pentacyclic triterpenoid, is a lipophilic molecule with inherently low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound's solubility limit in the final aqueous environment is often exceeded, leading to precipitation. This is a common phenomenon for compounds with poor water solubility.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The final concentration of Dimethyl Sulfoxide (DMSO) in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. Generally, a final DMSO concentration of 0.5% (v/v) or lower is recommended for most cell lines. However, cell type and assay duration can influence sensitivity. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your results.
Q3: Can I use other organic solvents to prepare my stock solution?
A3: Yes, other water-miscible organic solvents can be used. However, their compatibility with your specific bioassay and their potential cytotoxicity must be evaluated. The table below provides solubility data for structurally similar triterpenoids, Betulinic Acid and Oleanolic Acid, in common organic solvents, which can serve as a starting point for this compound.
Troubleshooting Guide: Compound Precipitation
If you observe precipitation of this compound during your experiment, consult the following troubleshooting table.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration of the compound exceeds its aqueous solubility limit. | - Lower the final working concentration of the compound.- Optimize the dilution method by performing a stepwise serial dilution into the pre-warmed aqueous buffer. |
| Precipitation observed after a period of incubation | The compound has limited stability in the aqueous buffer over time, or there is an interaction with media components. | - Reduce the incubation time if the experimental design allows.- Consider using a formulation strategy to enhance solubility and stability, such as cyclodextrin (B1172386) complexation or solid dispersion. |
| Cloudiness or precipitate in the stock solution (in organic solvent) | The stock solution is too concentrated, or there is water contamination in the solvent. | - Prepare a less concentrated stock solution.- Use anhydrous grade solvent and store it properly to prevent water absorption. |
Quantitative Data: Solubility of Structurally Similar Triterpenoids
The following data is for Betulinic Acid and Oleanolic Acid, which are structurally similar to this compound, and can be used as a reference for solvent selection and concentration estimation.
| Compound | Solvent | Approximate Solubility |
| Betulinic Acid | DMSO | ~20 mg/mL[1] |
| Ethanol | ~0.5 mg/mL[1] | |
| Dimethyl formamide (B127407) (DMF) | ~15 mg/mL[1] | |
| Oleanolic Acid | DMSO | ~3 mg/mL[2][3] |
| Ethanol | ~5 mg/mL[2][3] | |
| Dimethyl formamide (DMF) | ~30 mg/mL[2][3] |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for common techniques to improve the solubility of this compound in bioassays.
Protocol 1: Use of Co-solvents
This method involves preparing the final working solution in a mixture of the aqueous buffer and a water-miscible organic co-solvent.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Prepare a series of aqueous assay buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400 or ethanol).
-
Perform a serial dilution of the DMSO stock solution into the co-solvent-containing buffers to achieve the desired final concentrations.
-
Visually inspect for any precipitation immediately and after a relevant incubation period.
-
Important: Always include a vehicle control with the same final concentration of the co-solvent and DMSO to assess its effect on the bioassay.
Protocol 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a γ-cyclodextrin derivative[4][5]
-
Deionized water
-
Stir plate and magnetic stir bar
-
Lyophilizer (optional)
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
In a mortar, add the weighed amount of cyclodextrin and add a small amount of water to form a paste.
-
Add the weighed this compound to the paste.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting solid complex, for example, by lyophilization or in a vacuum oven.
-
The resulting powder can then be dissolved in the aqueous assay buffer.
Protocol 3: Preparation of a Solid Dispersion
A solid dispersion involves dispersing the compound in an inert carrier matrix at the solid state to improve its dissolution rate.[7][8][9]
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188)
-
A suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
Procedure (Solvent Evaporation Method):
-
Dissolve both this compound and the carrier in the organic solvent in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator to obtain a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped and pulverized into a fine powder, which can then be weighed and dissolved in the aqueous assay buffer.
Visualizations
Experimental Workflow for Solubility Assessment
The following diagram illustrates a typical workflow to determine the kinetic solubility of this compound in an aqueous buffer.
Potential Signaling Pathways Modulated by Lupane Triterpenoids
Lupane-type triterpenoids, including derivatives of betulinic acid, have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival.[10][11] The following diagram illustrates some of these potential interactions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Betulinic acid in complex with a gamma-cyclodextrin derivative decreases proliferation and in vivo tumor development of non-metastatic and metastatic B164A5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 20-Hydroxy-3-oxo-28-lupanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability and degradation studies of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions (acidic, basic, oxidative, thermal, photolytic). | Insufficient stress concentration, duration, or temperature.[1][2] The compound may be highly stable under the tested conditions. | Increase the concentration of the stressor (e.g., use higher molarity acid/base).[1] Extend the duration of exposure to the stress condition. Increase the temperature for thermal degradation studies, but avoid excessively high temperatures that might lead to unrealistic degradation pathways.[1] For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase composition. Co-elution of the parent compound with degradation products. | Optimize the HPLC method. Consider using a C18 or C30 column, which are known to provide good resolution for triterpenoids.[3][4] Adjust the mobile phase gradient and the organic-to-aqueous ratio. Acetonitrile and water with a small percentage of an acid modifier (e.g., acetic acid or formic acid) is a common choice.[5][6] |
| Inconsistent or non-reproducible results in stability studies. | Instability of the analytical solution.[7] Variability in experimental conditions. Improper sample handling and storage. | Prepare fresh analytical solutions for each set of experiments.[7] Ensure that all experimental parameters (temperature, pH, light exposure) are tightly controlled. Implement and follow a strict sample handling and storage protocol. |
| Difficulty in identifying degradation products. | Low concentration of degradation products. Lack of appropriate analytical techniques for characterization. | Concentrate the samples containing the degradation products. Employ hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain molecular weight and fragmentation data for structural elucidation. |
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound?
Based on the functional groups present (hydroxyl, ketone, carboxylic acid) in the structure of this compound, the following degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: The ester linkage, if present in a derivative form, would be susceptible to acid and base catalyzed hydrolysis. The core structure of this compound itself does not contain highly labile hydrolyzable groups, but derivatives might.
-
Oxidation: The tertiary hydroxyl group at C-20 and the carbon backbone are potential sites for oxidation.
-
Isomerization: The stereochemistry of the molecule may be susceptible to change under acidic or basic conditions.
2. What are the recommended stress conditions for forced degradation studies of this compound?
Forced degradation studies should be conducted under a variety of stress conditions to ensure that all likely degradation products are formed.[1] The following conditions are recommended as a starting point:
| Condition | Suggested Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours.[1] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours.[1] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for up to 24 hours.[2] |
| Thermal Degradation | Solid-state at 70°C for up to 14 days.[1] |
| Photolytic Degradation | Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
3. Which analytical techniques are most suitable for stability-indicating assays of this compound?
A validated stability-indicating HPLC method is the most common and recommended technique.
-
HPLC with UV Detection: Triterpenoids often lack a strong chromophore, leading to low UV sensitivity. Detection is often performed at low wavelengths (e.g., 205-210 nm).[3][4]
-
HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These detectors are more universal and do not rely on the presence of a chromophore, making them well-suited for the analysis of triterpenoids.[3][7]
-
HPLC-MS: This is a powerful tool for the identification and characterization of degradation products.[8]
4. How can I ensure my analytical method is "stability-indicating"?
A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any other potential impurities. To validate a method as stability-indicating, you must demonstrate specificity by showing that the API peak is well-resolved from all other peaks in the chromatograms of stressed samples.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 2, 6, 24, and 72 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at 0, 2, 6, 24, and 72 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature. Withdraw samples at 0, 2, 6, and 24 hours.
- Thermal Degradation: Store the solid compound in a stability chamber at 70°C. Withdraw samples at 0, 1, 3, 7, and 14 days. Prepare solutions of the stressed solid for analysis.
- Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
- Analyze all samples using a validated stability-indicating HPLC method.
- Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV, ELSD, or CAD detector.
-
Column: A C18 or C30 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[3][5]
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: 0.1% Acetic Acid in Acetonitrile[5]
-
-
Gradient Elution (Example):
-
Start with a linear gradient of 60% B to 90% B over 60 minutes.[6]
-
-
Flow Rate: 0.8 - 1.0 mL/min.[6]
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV: 210 nm
-
ELSD/CAD: Optimize detector settings as per manufacturer's instructions.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 7. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting peak resolution in HPLC analysis of 20-Hydroxy-3-oxo-28-lupanoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 20-Hydroxy-3-oxo-28-lupanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guides
Peak-related problems are common in HPLC analysis. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: Poor Peak Shape (Tailing or Fronting)
A symmetrical, Gaussian peak is ideal. Asymmetrical peaks can compromise resolution and integration accuracy.
Q: My peak for this compound is tailing. What are the potential causes and how can I fix it?
A: Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially for acidic compounds like this compound.
-
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
-
Solution: Add an acidic modifier to the mobile phase. A final concentration of 0.1% formic acid or acetic acid is recommended to suppress the ionization of the analyte and the silanol groups. The predicted pKa of this compound is approximately 4.68, so maintaining a mobile phase pH well below this (e.g., pH 2.5-3.5) will ensure the analyte is in its neutral form, minimizing these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Q: I am observing peak fronting for my analyte. What could be the reason?
A: Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but can still occur.
-
Potential Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
Column Collapse: A void or collapse at the head of the column can lead to distorted peak shapes.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Problem 2: Poor Peak Resolution
Inadequate separation between the analyte peak and other components in the sample.
Q: I am not getting good separation between my main peak and an impurity. How can I improve the resolution?
A: Improving resolution often involves adjusting the mobile phase composition or other chromatographic parameters to increase the selectivity or efficiency of the separation.
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase may not be ideal for separation.
-
Solution: If using a gradient, try making the gradient shallower around the elution time of the peaks of interest. For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to find the optimal composition.
-
-
Inappropriate Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities.
-
Solution: If using acetonitrile, try switching to methanol, or vice versa. You may need to re-optimize the mobile phase composition.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves resolution.
-
-
Low Column Efficiency: An old or poorly packed column will have lower efficiency, leading to broader peaks and poorer resolution.
-
Solution: Replace the column with a new one, or consider using a column with smaller particles or a longer length to increase the number of theoretical plates.
-
-
Problem 3: Split Peaks
The appearance of a single compound as two or more peaks.
Q: My peak for this compound is splitting. What should I check?
A: Split peaks can be caused by a variety of issues related to the column, the injection process, or the mobile phase.
-
Potential Causes & Solutions:
-
Column Void or Blockage: A void at the inlet of the column or a partially blocked frit can disrupt the sample band, causing it to split.
-
Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Co-elution of Isomers: It is possible that you are separating closely related isomers of this compound.
-
Solution: Adjusting the mobile phase composition, temperature, or trying a different column chemistry (e.g., a C30 column) may resolve the isomers into two distinct peaks.
-
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of the analyte (around 4.68), both the ionized and non-ionized forms can exist, leading to peak splitting or broadening.
-
Solution: Ensure the mobile phase pH is at least 2 units away from the pKa. For this acidic compound, a pH of 2.5-3.0 is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A: Based on methods for similar triterpenoid (B12794562) acids, a good starting point would be a reversed-phase HPLC method using a C18 column.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a relatively high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting gradient could be 70% A to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm, as many triterpenoids lack a strong chromophore.[1]
-
Injection Volume: 10-20 µL
Q2: How should I prepare my sample for HPLC analysis, especially if it's from a plant extract?
A: Proper sample preparation is crucial to protect the HPLC system and ensure accurate results.
-
Extraction: For plant materials, extraction with a suitable organic solvent like methanol or ethanol (B145695) is common.[2]
-
Filtration: It is essential to filter the sample extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.[2]
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used to retain the analyte of interest while washing away more polar impurities.
Q3: What are the key physicochemical properties of this compound to consider for HPLC method development?
A: The key properties are its acidic nature and relatively non-polar structure.
-
Predicted pKa: ~4.68. This indicates it is a weak acid, and controlling the mobile phase pH is critical for good peak shape.
-
Structure: It is a pentacyclic triterpenoid, which is a relatively large and hydrophobic molecule. This makes it well-suited for reversed-phase chromatography.
-
Solubility: It is expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile. When preparing samples, ensure it is fully dissolved.
Experimental Protocols
Protocol 1: General HPLC Method for this compound
This protocol provides a starting point for the analysis. Optimization may be required based on the specific sample matrix and HPLC system.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient from 30% B to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to initial conditions (70% A, 30% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the standard or sample extract in methanol or the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Presentation
The following table summarizes typical HPLC parameters used for the analysis of related triterpenoid acids, which can be used as a reference for method development for this compound.
| Parameter | Betulinic Acid Analysis[1] | Oleanolic Acid Analysis[3] | Recommended Starting Conditions |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 10 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (80:20) | Methanol:0.03 M Phosphate Buffer pH 3 (90:10) | A: Water + 0.1% Formic Acid; B: Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 214 nm | UV at 210 nm |
| Temperature | Not specified | Not specified | 30 °C |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting peak tailing issues.
Logical Relationships in Peak Splitting Troubleshooting
Caption: Potential causes and solutions for split peaks in HPLC.
References
Technical Support Center: Optimization of Mobile Phase for Triterpenoid Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of triterpenoid (B12794562) acids.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for reversed-phase HPLC separation of triterpenoid acids?
A good starting point is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (A) and an organic component (B).[1]
-
Mobile Phase A (Aqueous): Water with an acidic modifier, commonly 0.1% formic acid or 0.1% acetic acid.[2] Using an acid modifier helps to suppress the ionization of the carboxylic acid groups on the triterpenoids, leading to better peak shape and retention.[3][4]
-
Mobile Phase B (Organic): Acetonitrile or methanol (B129727), often with the same concentration of the acidic modifier as the aqueous phase.[5]
-
Initial Gradient: A broad scouting gradient, such as 5% to 100% B over 20-30 minutes, can be used to determine the approximate elution conditions for the compounds of interest.[5]
Q2: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?
Acetonitrile and methanol are the most common organic modifiers, and their choice can significantly impact selectivity.
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure and can lead to narrower peaks.[6]
-
Methanol can offer different selectivity due to its ability to act as a strong proton donor in hydrogen bonding.[7] It is often a more effective solvent for separations on phenyl-hexyl columns where π-π interactions are leveraged.[5][7] It is recommended to perform initial scouting runs with both solvents to see which provides a better initial separation.[5]
Q3: Why is adding an acid to the mobile phase necessary for triterpenoid acid separation?
Triterpenoid acids are ionizable compounds. The pH of the mobile phase is a critical factor that influences their retention, peak shape, and selectivity.[4][8]
-
Improved Retention: At a low pH (well below the pKa of the analytes), the carboxylic acid groups are in their neutral, protonated form (R-COOH). This makes the molecules less polar, increasing their retention on a reversed-phase column.[3]
-
Better Peak Shape: If the mobile phase pH is close to the pKa of the triterpenoid acids, a mixture of ionized and unionized forms will exist, which can lead to peak tailing, splitting, or broadening.[8] By keeping the pH low, a single, stable form of the analyte is present, resulting in sharper, more symmetrical peaks.[9][10]
-
Consistent Results: Controlling the pH with a buffer or acidic additive ensures that retention times are stable and reproducible.[11]
Q4: My triterpenoid acids have weak UV absorption. How can I improve detection?
This is a common challenge as many triterpenoids lack a strong chromophore.[12][13]
-
Low Wavelength UV: Set the UV detector to a low wavelength, typically between 205-210 nm, to increase the response.[1] However, this may also increase baseline noise, so using high-purity, HPLC-grade solvents is essential.[1]
-
Alternative Detectors: Consider using universal detectors that do not rely on UV absorption, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1][14] These detectors are compatible with gradient elution and are suitable for non-volatile compounds like triterpenoids.[1][2]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity and offers structural information for compound identification.[15][16]
-
Chemical Derivatization: A chromophore or fluorophore can be chemically attached to the triterpenoid molecules to enhance detection by UV or fluorescence detectors.[1][13]
Troubleshooting Guide
| Issue | Question | Possible Causes & Solutions |
| Poor Peak Shape | Q: My peaks are tailing or fronting. How can I fix this? | 1. Mobile Phase pH is Inappropriate: The pH may be too close to the analyte's pKa. Solution: Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic or acetic acid) to fully suppress ionization of the triterpenoid acids. A pH at least 1.5-2 units away from the pKa is recommended.[8][11] 2. Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the analytes, causing tailing. Solution: Adding a small amount of an acid modifier can reduce these interactions.[9] Using a well-endcapped column can also minimize this effect.[17] 3. Column Overload: Injecting too much sample can lead to fronting or tailing. Solution: Dilute the sample or reduce the injection volume.[17][18] 4. Contaminated Column/Guard Column: Contaminants from previous injections can interfere with peak shape. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.[17] |
| Poor Resolution | Q: I can't separate two or more triterpenoid acid isomers. What should I do? | 1. Optimize the Gradient: The gradient may be too steep. Solution: After a scouting run, design a shallower gradient around the time the target compounds elute. For example, if elution occurs around 60% organic, a new gradient could be 45% to 75% over a longer time.[5] 2. Change the Organic Solvent: Acetonitrile and methanol offer different selectivities. Solution: If using acetonitrile, try substituting it with methanol, or vice-versa.[5] 3. Change the Stationary Phase: A standard C18 column may not be sufficient. Solution: Try a column with a different selectivity, such as a C30 or a Phenyl-Hexyl phase. C30 columns are known to provide alternate selectivity for structurally similar compounds like triterpenoids, while Phenyl-Hexyl columns can leverage π-π interactions.[5][14] 4. Adjust Temperature: Temperature can affect selectivity. Solution: Try running the analysis at different temperatures (e.g., 25°C, 35°C, 45°C). Lowering the temperature can sometimes enhance resolution, though it may increase run time.[1][5] 5. Lower the Flow Rate: Reducing the flow rate can increase column efficiency. Solution: If resolution is marginal, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[5] |
| Retention Time Drift | Q: My retention times are shifting between injections. Why is this happening? | 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution. Solution: Increase the post-run equilibration time to ensure the column is ready for the next injection.[18] 2. Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of the organic component). Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[18][19] Ensure proper mixing and degassing.[19] 3. Unstable Column Temperature: Fluctuations in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant, controlled temperature.[20] 4. pH Drift: If using a buffer, its concentration might be too low to maintain a stable pH. Solution: Ensure the buffer concentration is adequate (typically 25-50 mM) and that the mobile phase pH is within the buffer's effective range (pKa ± 1 unit).[6][21] |
Experimental Protocols & Data
Protocol 1: Initial Method Development and Scouting
This protocol outlines a systematic approach to finding the best initial conditions for separating triterpenoid acid isomers or complex mixtures.[5]
-
Column Selection:
-
Primary Column: Standard C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Alternative Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) to test for alternative selectivity.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile (ACN).
-
Mobile Phase B2: 0.1% Formic Acid in Methanol (MeOH).
-
-
Scouting Gradient Execution:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: UV/PDA at 205-210 nm.
-
Gradient Program:
-
Run 1: C18 column with Mobile Phase B1 (ACN).
-
Run 2: C18 column with Mobile Phase B2 (MeOH).
-
Run 3: Phenyl-Hexyl column with Mobile Phase B1 (ACN).
-
Run 4: Phenyl-Hexyl column with Mobile Phase B2 (MeOH).
-
-
-
Evaluation: Compare the four chromatograms to identify the column and organic solvent combination that provides the best peak shape and initial separation of the target compounds.[5]
Quantitative Data: Example Gradient Programs
The following tables summarize example gradient conditions from published methods for triterpenoid acid separation. These can be used as starting points for optimization.
Table 1: UPLC-DAD Gradient for Triterpenoids in Cranberry [22]
-
Column: ACE C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.2 | 8 | 92 |
| 8.0 | 0.2 | 3 | 97 |
| 9.0 | 0.2 | 2 | 98 |
| 29.5 | 0.2 | 2 | 98 |
| 30.0 | 0.2 | 8 | 92 |
Table 2: HPLC-ELSD Gradient for Triterpenes and Phenolic Acids [2]
-
Column: Diamonsil C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0 | 1.0 | 90 | 10 |
| 20 | 1.0 | 75 | 25 |
| 50 | 1.0 | 55 | 45 |
| 55 | 1.0 | 45 | 55 |
| 70 | 1.0 | 35 | 65 |
| 90 | 1.0 | 30 | 70 |
| 115 | 1.0 | 15 | 85 |
| 125 | 1.0 | 5 | 95 |
| 130 | 1.0 | 90 | 10 |
Visualized Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Workflow for mobile phase optimization.
Caption: Decision tree for troubleshooting poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. aapco.org [aapco.org]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. labveda.com [labveda.com]
- 18. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 19. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 20. uhplcs.com [uhplcs.com]
- 21. mastelf.com [mastelf.com]
- 22. Development and Validation of the UPLC-DAD Methodology for the Detection of Triterpenoids and Phytosterols in Fruit Samples of Vaccinium macrocarpon Aiton and Vaccinium oxycoccos L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 20-Hydroxy-3-oxo-28-lupanoic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
Issue 1: The compound fails to crystallize, solution remains clear.
-
Possible Cause: Insufficient supersaturation. The concentration of the compound in the solvent is below the point at which crystals can form.[1][2]
-
Solution: Increase the concentration by slowly evaporating the solvent.[1] Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to decrease the overall solubility.
-
-
Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.[1][2][3]
-
Solution: Select a different solvent or a solvent mixture. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[2][4] For a compound like this compound, which is a large organic molecule, consider solvent systems like ethanol-water, acetone-water, or ethyl acetate-hexane.[4]
-
-
Possible Cause: Lack of nucleation sites for crystal growth to begin.[5]
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast.[6] This is common for large molecules which may have a melting point lower than the boiling point of the solvent.[7]
-
Possible Cause: Presence of impurities that inhibit crystal formation.[2]
-
Solution: Purify the crude compound before attempting crystallization. Techniques like column chromatography can be effective in removing impurities.[2]
-
Issue 3: Crystallization occurs too rapidly, resulting in a fine powder or small needles.
-
Possible Cause: The solution is excessively supersaturated.
-
Solution: Add more solvent to the heated solution to reduce the concentration. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a 20-minute period.[6]
-
-
Possible Cause: The solution was cooled too quickly.[2]
-
Solution: Employ a slower cooling process. Allow the flask to cool to room temperature on the bench before moving it to an ice bath.[4]
-
Issue 4: The crystal yield is low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[2][6]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[2] After filtering the crystals, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
Q2: How can I determine the appropriate solvent for crystallization?
A2: A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[4] Place a few milligrams of the compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the mixture. A suitable solvent will dissolve the compound upon heating and show crystal formation upon cooling.[4]
Q3: What is the role of impurities in crystallization?
A3: Impurities can significantly hinder or alter the crystallization process.[5] They can inhibit crystal growth, lead to the formation of oils, or be incorporated into the crystal lattice, reducing the purity of the final product. It is recommended to use a compound that is at least 80-90% pure for crystallization.[3]
Q4: How can I improve the quality and size of my crystals?
A4: Slower crystal growth generally leads to larger and more well-defined crystals.[3] This can be achieved by slow cooling, using a solvent system where the compound's solubility is not excessively high, and minimizing vibrations or disturbances during the crystallization process. Vapor diffusion is a technique that can yield high-quality single crystals, especially with small amounts of material.[3]
Q5: My compound is an amorphous solid. How can I induce crystallization?
A5: Amorphous solids lack a long-range ordered crystal lattice. To induce crystallization, you need to provide the molecules with enough mobility to arrange themselves into a crystal structure. This can be achieved by dissolving the amorphous solid in a suitable solvent and following standard crystallization procedures. Techniques like annealing (heating the amorphous solid below its melting point) can sometimes promote crystallization.
Data Presentation
Table 1: Example Solvent Screening for Crystallization of this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Methanol | Soluble | Very Soluble | No/Poor |
| Ethanol | Sparingly Soluble | Soluble | Yes, small needles |
| Acetone | Soluble | Very Soluble | No/Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes, plates |
| Dichloromethane | Soluble | Very Soluble | No/Poor |
| Hexane | Insoluble | Insoluble | N/A |
| Solvent Pair | |||
| Ethanol/Water | Sparingly Soluble | Soluble | Yes, prisms |
| Acetone/Hexane | Sparingly Soluble | Soluble | Yes, rods |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility and crystal morphology must be determined experimentally.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring to aid dissolution. Add more solvent in small portions until the compound is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Solvent-Antisolvent Recrystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone) at room temperature.
-
Addition of Antisolvent: Slowly add a "poor" solvent (an antisolvent in which the compound is insoluble, e.g., water or hexane) dropwise while stirring.
-
Induction of Crystallization: Continue adding the antisolvent until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.
-
Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed. Crystals should form slowly over time.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization failure.
Caption: Standard experimental workflow for recrystallization.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. unifr.ch [unifr.ch]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. helgroup.com [helgroup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | CAS 93372-87-3 | ScreenLib [screenlib.com]
"minimizing interference in spectrophotometric quantification of total triterpenes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in the spectrophotometric quantification of total triterpenes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the spectrophotometric analysis of total triterpenes, particularly when using vanillin-acid based colorimetric methods.
Frequently Asked Questions (FAQs)
Q1: My sample turns a different color than the expected pink/purple after adding the reagents. What could be the cause?
A1: An unexpected color change (e.g., brown, green, or yellow) often indicates the presence of interfering substances in your extract. Common culprits include:
-
Phenolic Compounds and Flavonoids: These compounds can react with the strong acids and vanillin (B372448) to produce colored products that absorb in the same region as the triterpene-adduct, leading to inaccurate results.
-
Sugars and Polysaccharides: High concentrations of sugars can caramelize in the presence of hot, concentrated acid, leading to a brown color that interferes with absorbance readings.
-
Residual Solvents: Certain organic solvents used during extraction can react with the reagents. For example, acetone (B3395972) can cause intense darkening of the reaction solution.[1]
Q2: The absorbance readings for my samples are unstable or keep drifting.
A2: Unstable readings can be due to several factors:
-
Incomplete Reaction: The chromogenic reaction may not have reached completion. Ensure that the incubation time and temperature are optimized and consistent for all samples and standards.
-
Precipitation: The sample may not be fully solubilized in the reaction medium, or a precipitate may be forming during the reaction. This can scatter light and lead to erroneous readings. Ensure your extract is fully dissolved before adding reagents.
-
Temperature Fluctuations: The reaction is temperature-sensitive. It is crucial to maintain a constant temperature during the heating step and to cool all samples uniformly before reading the absorbance.[2]
Q3: My results seem unexpectedly high when compared to literature values for similar samples. Why might this be?
A3: Overestimation of total triterpene content is a common issue with spectrophotometric methods and is almost always due to positive interference from other compounds in the extract that also react with the vanillin-reagent system.[2][3] While spectrophotometric methods are excellent for rapid screening, they are known to be less selective than chromatographic techniques like HPLC.[4] For more accurate quantification, sample purification to remove interfering substances or validation against a more specific method like HPLC is recommended.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Blank Absorbance | 1. Contaminated reagents. 2. Presence of reactive residual solvents from extraction (e.g., acetone, methanol).[1] | 1. Prepare fresh reagents. 2. Introduce a solvent evaporation step prior to the colorimetric reaction. Dry the sample completely before adding the vanillin-acid reagents.[1] |
| Poor Reproducibility | 1. Inconsistent timing of reagent addition or absorbance reading. 2. Temperature variations between samples during incubation. 3. Pipetting errors, especially with viscous concentrated acids. | 1. Use a multichannel pipette for simultaneous reagent addition. Read absorbance at a fixed time point after stopping the reaction. 2. Ensure all tubes are uniformly heated in a water bath or heating block. 3. Use positive displacement pipettes for accurate handling of viscous liquids. |
| Non-linear Standard Curve | 1. Standard concentrations are outside the linear range of the assay. 2. Degradation of the standard stock solution. 3. Interference at higher concentrations. | 1. Prepare a wider range of standard concentrations to determine the linear dynamic range. 2. Prepare fresh standard solutions for each assay. 3. If linearity is poor at the high end, dilute your standards and samples accordingly. |
| Low Sensitivity | 1. Insufficient concentration of triterpenes in the sample. 2. Suboptimal reaction conditions (e.g., temperature, time). | 1. Concentrate the sample extract before analysis. 2. Optimize the reaction parameters. Some protocols suggest a pre-incubation with acid before adding vanillin to improve the reaction.[3] |
Data on Potential Interference
Spectrophotometric methods are prone to overestimation of triterpene content due to their lack of specificity. The following table, compiled from comparative studies, illustrates the potential discrepancy between results obtained by spectrophotometry and a more specific method, High-Performance Liquid Chromatography (HPLC). The difference highlights the positive interference from other compounds in the crude extracts.
| Plant Extract | Total Triterpenes by Spectrophotometry (mg/g) | Total Triterpenes by HPLC (mg/g) | Potential Overestimation (%) |
| Ganoderma lucidum | 15.63 | 12.80 | ~22% |
| Centella asiatica | 869.5 | 650.2 | ~34% |
| Licorice (Glycyrrhiza glabra) | Not specified | Not specified | Spectrophotometric methods are noted to be less accurate due to flavonoid and other phenolic interference.[5] |
Note: The values presented are illustrative and compiled from different sources. The actual degree of overestimation will vary significantly depending on the plant matrix and the specific extraction and purification methods used.
Experimental Protocols
Below are detailed methodologies for common spectrophotometric assays for total triterpene quantification.
Protocol 1: Vanillin-Perchloric Acid Method
This method is widely used but requires careful handling of perchloric acid.
-
Reagent Preparation:
-
Vanillin-Acetic Acid Solution (5% w/v): Dissolve 0.5 g of vanillin in 10 mL of glacial acetic acid. Prepare fresh daily.
-
Perchloric Acid (70%)
-
-
Standard Curve Preparation:
-
Prepare a stock solution of a suitable triterpene standard (e.g., oleanolic acid, ursolic acid) at 1 mg/mL in a suitable organic solvent (e.g., ethanol).
-
Create a series of dilutions from the stock solution to generate standards ranging from approximately 10 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the dried plant extract in a known volume of solvent to achieve a concentration within the range of the standard curve.
-
Aliquot 0.2 mL of each standard dilution and sample solution into separate glass test tubes.
-
Prepare a blank containing 0.2 mL of the solvent used for sample dissolution.
-
-
Chromogenic Reaction:
-
Add 0.2 mL of the 5% vanillin-acetic acid solution to each tube and mix well.
-
Carefully add 0.8 mL of 70% perchloric acid to each tube. Caution: Perchloric acid is highly corrosive and a strong oxidizing agent. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Vortex the tubes thoroughly.
-
Incubate the tubes in a water bath at 60°C for 15 minutes.
-
Immediately transfer the tubes to an ice bath for 5-10 minutes to stop the reaction.
-
Allow the tubes to return to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (typically around 545-550 nm) against the blank.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of triterpenes in the samples using the linear regression equation from the standard curve.
-
Protocol 2: Improved Vanillin-Perchloric Acid Method (with Pre-incubation)
This modification can help minimize side reactions from certain interfering compounds.[3]
-
Reagents and Standards: Prepare as described in Protocol 1.
-
Sample and Standard Preparation: Prepare as described in Protocol 1.
-
Modified Chromogenic Reaction:
-
Aliquot 0.1 mL of each standard and sample into glass test tubes.
-
Add 0.1 mL of 70% perchloric acid to each tube and mix.
-
Incubate the tubes at 60°C for 10 minutes.
-
Cool the tubes briefly.
-
Add 0.1 mL of 8% (w/v) vanillin in acetic acid to each tube.
-
Allow the reaction to proceed for approximately 2 minutes at room temperature.
-
Add 1 mL of glacial acetic acid to quench the reaction and dilute the sample.
-
-
Spectrophotometric Measurement: Measure absorbance as described in Protocol 1.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the spectrophotometric quantification of triterpenes.
References
Technical Support Center: Enhancing the Bioavailability of Lupane-Type Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of lupane-type triterpenoids such as betulinic acid and lupeol (B1675499).
Frequently Asked Questions (FAQs)
Q1: Why do lupane-type triterpenoids like betulinic acid and lupeol exhibit low oral bioavailability?
A1: The primary reasons for the low oral bioavailability of lupane-type triterpenoids are their poor physicochemical properties. These compounds are characterized by high lipophilicity and consequently very low aqueous solubility, which limits their dissolution in the gastrointestinal tract—a critical first step for absorption.[1][2][3] For instance, lupeol is classified as a Biopharmaceutics Classification System (BCS) Class II molecule, which denotes low solubility and high permeability.[2] This poor solubility is a major barrier to achieving effective concentrations for therapeutic applications.[1]
Q2: What are the principal strategies for improving the bioavailability of these compounds?
A2: Several key strategies are employed to overcome the challenges of low solubility and enhance bioavailability. These can be broadly categorized as:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating triterpenoids into nanocarriers like liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions can significantly improve their solubility, dissolution rate, and absorption.[2][3][4][5]
-
Solid Dispersions: This technique involves dispersing the triterpenoid (B12794562) in a hydrophilic carrier matrix in a solid state.[6][7] This can convert the drug from a crystalline to a more soluble amorphous state, thereby increasing its dissolution.[6]
-
Prodrug Synthesis: Chemical modification of the triterpenoid structure to create a more soluble or permeable prodrug is another effective approach.[8][9] These derivatives are then converted back to the active compound in the body.[8]
-
Use of Excipients and Adjuvants: Incorporating specific pharmaceutical excipients that act as solubilizers, wetting agents, or P-glycoprotein inhibitors can improve absorption and prevent efflux back into the intestinal lumen.[10]
Q3: My in vitro dissolution looks promising, but the in vivo bioavailability is still low. What could be the issue?
A3: A discrepancy between in vitro dissolution and in vivo bioavailability often points to post-dissolution barriers. The primary culprits are typically poor permeation across the intestinal epithelium and first-pass metabolism in the intestine or liver.[1] Additionally, efflux transporters like P-glycoprotein (P-gp) can actively pump the compound out of intestinal cells, reducing net absorption.[10] It is crucial to assess both solubility and permeability (e.g., using a Caco-2 cell model) and consider the potential for metabolic degradation.[1][11]
Troubleshooting Guides
Problem 1: Low drug loading or encapsulation efficiency in my nanoparticle formulation.
| Possible Cause | Suggested Solution |
| Poor solubility of the triterpenoid in the selected organic solvent. | Screen a panel of organic solvents to find one that provides optimal solubility for the specific triterpenoid. Ensure the solvent is compatible with your chosen nanoparticle preparation method (e.g., solvent emulsion and evaporation).[12][13] |
| Incompatible ratio of drug to polymer/lipid. | Optimize the drug-to-carrier ratio. A high drug concentration can lead to precipitation or failure to properly incorporate into the nanoparticle matrix. Perform a design-of-experiment (DoE) study to systematically test different ratios.[4] |
| Suboptimal formulation parameters. | Fine-tune parameters such as lipid concentration, surfactant type and concentration, and homogenization speed, as these directly influence encapsulation efficiency and particle stability.[4] |
Problem 2: My nanosuspension is showing particle aggregation and instability over time.
| Possible Cause | Suggested Solution |
| Insufficient stabilizer concentration. | The choice and concentration of stabilizers (surfactants or polymers) are critical. Increase the concentration of the stabilizer or test a combination of stabilizers to provide better steric or electrostatic repulsion between particles.[14] |
| High Zeta Potential (close to zero). | A low magnitude of zeta potential (e.g., between -30 mV and +30 mV) indicates potential instability. Aim for a zeta potential of at least ±30 mV.[15] This can be modulated by adjusting the pH or adding charged excipients. |
| Ostwald Ripening in the suspension. | This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a combination of stabilizers and ensuring a narrow particle size distribution from the outset. Lyophilizing the nanosuspension into a solid powder can also improve long-term stability.[15] |
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies that have successfully enhanced the bioavailability of betulinic acid and lupeol using various formulation strategies.
Table 1: Pharmacokinetic Parameters of Betulinic Acid (BA) Formulations
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Free Drug) | Reference |
| Free BA | Sprague Dawley Rats | 100 mg/kg, Oral | ~45 | ~350 | - | [11] |
| BA Spray-Dried Microparticles | Sprague Dawley Rats | 100 mg/kg, Oral | ~155 | ~2595 | 7.41 | [11] |
| BA Nanosuspension | - | - | 15.65 µg/mL (Saturation Solubility) | - | 782.5x increase in water-solubility | [14] |
| 28-O-succinyl betulin (B1666924) (SBE) Prodrug | Rats | 200 mg/kg, Oral | 100.8 ± 37.5 | 1146.4 ± 404.3 | Significantly improved vs. BA | [16] |
Note: Data is approximated from published graphs and tables where necessary. AUC refers to the Area Under the Curve.
Table 2: Pharmacokinetic Parameters of Lupeol Formulations
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Free Drug) | Reference |
| Free Lupeol | Rats | 50 mg/kg, Oral | 121.3 ± 18.2 | 1140.7 ± 117.4 | - | [5] |
| Lupeol-Loaded SLNs | Rats | 50 mg/kg, Oral | 845.6 ± 75.6 | 8210.5 ± 545.8 | ~7.2 | [5] |
| PEGylated Liposomes with Lupeol | Rats | 50 mg/kg, Oral | 985.4 ± 89.7 | 9543.2 ± 678.4 | ~8.4 | [5] |
Note: Data is compiled from the referenced literature. SLNs refer to Solid Lipid Nanoparticles.
Experimental Protocols
Protocol 1: Preparation of a Triterpenoid Nanosuspension via Anti-Solvent Precipitation
This protocol is based on methodologies used for preparing betulinic acid nanosuspensions and is broadly applicable to other lupane (B1675458) triterpenoids.[14][15]
-
Preparation of Organic Phase: Dissolve the lupane-type triterpenoid (e.g., betulinic acid) in a suitable organic solvent (e.g., methanol, ethanol) to create a saturated or near-saturated solution.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer or a mixture of stabilizers (e.g., Poloxamer 188, PVP K30).
-
Precipitation: Under constant magnetic stirring, inject the organic phase into the aqueous phase at a fixed rate using a syringe pump. The rapid change in solvent polarity will cause the triterpenoid to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the resulting suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Observe nanoparticle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Confirm the physical state (amorphous vs. crystalline) using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
-
-
(Optional) Lyophilization: For long-term storage, freeze-dry the nanosuspension, often with a cryoprotectant (e.g., mannitol), to obtain a solid powder that can be reconstituted later.
Protocol 2: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers
This assay is a standard method for predicting intestinal drug absorption.[1][11]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation (e.g., triterpenoid dissolved in HBSS, potentially with a non-toxic solubilizer) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the triterpenoid in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value, which represents the rate of drug transport across the monolayer. A low Papp value suggests poor permeability.
Visualizations
References
- 1. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. iajps.com [iajps.com]
- 8. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 11. Approaches to improve the oral bioavailability and effects of novel anticancer drugs berberine and betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Functionalized PLGA Nanoparticles Loaded with Mangiferin and Lupeol, and their Effect on BEAS-2B and HepG2 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
"strategies to prevent degradation of 20-Hydroxy-3-oxo-28-lupanoic acid during extraction"
Welcome to the technical support center for 20-Hydroxy-3-oxo-28-lupanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this valuable triterpenoid (B12794562) during extraction and subsequent handling.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of this compound After Extraction
-
Question: We performed an extraction from our plant material, but the final yield of this compound is significantly lower than expected, or we cannot detect it at all. What could be the cause?
-
Answer: Low or no yield is often attributable to the degradation of the target molecule during the extraction process. This compound is a beta-keto acid, a class of compounds known to be susceptible to degradation, particularly through decarboxylation, under certain conditions. High temperatures and prolonged exposure to acidic or basic conditions are primary culprits. Additionally, as a triterpenoid, it can be prone to oxidation.
Troubleshooting Steps:
-
Review Your Extraction Temperature: High temperatures, especially above 60°C, can induce thermal degradation and decarboxylation. If you are using a high-temperature method like Soxhlet extraction, consider switching to a room temperature or cold extraction method.
-
Assess the pH of Your Extraction Solvent: Both strongly acidic and basic conditions can catalyze the degradation of beta-keto acids. Ensure your extraction solvent is neutral or slightly acidic (pH 5-6) to minimize degradation.
-
Evaluate Solvent Choice: While polar solvents are often used for extracting triterpenoids, their suitability should be assessed. Consider using less polar solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate to minimize the co-extraction of components that might promote degradation.
-
Minimize Extraction Time: Prolonged extraction times increase the risk of degradation. Optimize your protocol to reduce the duration of extraction.
-
Protect from Light and Air: Triterpenoids can be susceptible to oxidation, which can be initiated by light and air (oxygen). Conduct extractions in amber glassware and consider purging your solvents with an inert gas like nitrogen or argon.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Question: Our HPLC/LC-MS analysis of the extract shows several unknown peaks that we suspect are degradation products of this compound. How can we identify them and prevent their formation?
-
Answer: The appearance of additional peaks is a strong indicator of degradation. For a 3-oxo-lupanoic acid structure, the most probable degradation pathway is decarboxylation, leading to the loss of the C-28 carboxylic acid group as CO2. Oxidation of the lupane (B1675458) skeleton is another possibility.
Troubleshooting and Identification Workflow:
-
Hypothesize Degradation Products: The primary suspected degradation product would be the decarboxylated form of the parent molecule. Other possibilities include various oxidation products.
-
Conduct Forced Degradation Studies: To confirm the identity of the degradation peaks, perform controlled degradation of a purified sample of this compound. Expose the compound to acidic, basic, oxidative, and thermal stress conditions. Analyze the stressed samples by HPLC and compare the retention times of the resulting peaks with the unknown peaks in your extract.
-
Utilize Mass Spectrometry: LC-MS analysis is invaluable for identifying degradation products. The decarboxylated product will have a molecular weight that is 44 Da less than the parent compound.
-
Implement Preventative Measures: Once the degradation pathways are understood, implement the strategies outlined in Issue 1 to minimize their occurrence during extraction. This includes using milder temperatures, neutral pH, and protecting the sample from light and oxygen.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound?
-
A1: The most likely degradation pathway is decarboxylation of the C-28 carboxylic acid, which is facilitated by the presence of the 3-oxo (beta-keto) group. This reaction is often accelerated by heat. Oxidation of the triterpenoid skeleton is also a potential degradation route.
-
-
Q2: What are the ideal storage conditions for extracts containing this compound?
-
A2: To ensure stability, extracts should be stored at low temperatures, preferably at -20°C or -80°C for long-term storage. They should be stored in amber vials under an inert atmosphere (nitrogen or argon) to protect against light and oxidation. Avoid repeated freeze-thaw cycles.
-
-
Q3: Which extraction method is recommended to minimize degradation?
-
A3: Ultrasound-assisted extraction (UAE) at controlled, low temperatures or maceration at room temperature are generally preferred over high-temperature methods like Soxhlet extraction. These methods reduce the risk of thermal degradation.
-
-
Q4: What type of analytical method is suitable for monitoring the stability of this compound?
-
A4: A stability-indicating HPLC method is essential. This typically involves a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). The method should be able to resolve the parent compound from its potential degradation products.
-
Data Presentation
Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Product (Predicted) |
| 0.1 M HCl | 60 | 24 | 25% | Decarboxylated Product |
| 0.1 M NaOH | 60 | 24 | 40% | Decarboxylated Product & others |
| 3% H₂O₂ | 25 | 24 | 15% | Oxidized Products |
| Heat (Dry) | 80 | 48 | 35% | Decarboxylated Product |
| Photostability (UV light) | 25 | 72 | 10% | Oxidized Products |
Disclaimer: The data in this table is illustrative and hypothetical, based on the known chemical properties of beta-keto acids and triterpenoids. Specific experimental data for this compound is not currently available in the public domain.
Experimental Protocols
Protocol 1: Recommended Extraction Protocol to Minimize Degradation
-
Material Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: Use ethyl acetate or a 1:1 mixture of n-hexane and ethyl acetate.
-
Extraction Procedure (Ultrasound-Assisted Extraction):
-
Place 10 g of the powdered plant material in a 250 mL amber flask.
-
Add 100 mL of the selected extraction solvent.
-
Place the flask in an ultrasonic bath with temperature control set to 25°C.
-
Sonicate for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator with a bath temperature not exceeding 40°C.
-
Storage: Dry the resulting crude extract under a stream of nitrogen and store it at -20°C in an amber vial.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a dried film of the compound in a hot air oven at 80°C for 48 hours. Re-dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 72 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for the extraction of this compound.
Caption: Troubleshooting decision tree for unexpected extraction results.
Validation & Comparative
A Comparative Analysis of the Bioactivity of 20-Hydroxy-3-oxo-28-lupanoic Acid and Betulinic Acid
In the landscape of natural product research, lupane-type triterpenoids have emerged as a promising source of bioactive compounds with therapeutic potential. Among these, betulinic acid has been extensively studied for its diverse pharmacological activities. A lesser-known derivative, 20-Hydroxy-3-oxo-28-lupanoic acid, has also demonstrated noteworthy biological effects. This guide provides a detailed comparison of the bioactivity of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
Overview of the Compounds
Betulinic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in the bark of several plant species, including the white birch tree (Betula pubescens). It has garnered significant attention for its anticancer, anti-inflammatory, and anti-HIV properties.[1][2] this compound is a derivative of betulinic acid, characterized by a hydroxyl group at the C-20 position and an oxidized keto group at the C-3 position. While less studied, it has shown potent anti-inflammatory activity.[3]
Comparative Bioactivity Data
To facilitate a direct comparison, the following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of both compounds.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Key Findings | IC50/Effective Concentration | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Suppressed the release of NO, TNF-α, and IL-6. | Not explicitly stated, but significant inhibition observed at 40 µM. | [3] |
| Betulinic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Inhibited NO production. | IC50 not specified, but significant reduction at 10 and 20 µM. | [4] |
| Betulinic Acid | Paw Edema | Carrageenan-induced in rats | Reduced paw edema. | Effective at doses of 10-100 mg/kg. | [5] |
| Betulinic Acid | Cytokine Production | LPS-challenged mice | Reduced TNF-α and increased IL-10 serum levels. | 67 mg/kg treatment showed 100% survival against lethal endotoxemia. | [6] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulinic Acid | A375 | Human Melanoma | 16.91 | [7] |
| Betulinic Acid | MCF-7 | Breast Adenocarcinoma | 54.97 (48h) | [8] |
| Betulinic Acid | HT-29 | Colorectal Adenocarcinoma | 91.16 (48h) | [8] |
| Betulinic Acid | NCI-H460 | Non-small Cell Lung Cancer | Not specified, but effective | [8] |
| Betulinic Acid | A549 | Lung Carcinoma | <10 µg/ml (for some derivatives) | [9] |
| Betulinic Acid | CAOV3 | Ovarian Cancer | Weaker than derivatives | [9] |
| Betulinic Acid | CL-1 | Canine Lymphoma | 23.50 | [10] |
| Betulinic Acid | CLBL-1 | Canine B-cell Lymphoma | 18.2 | [10] |
| Betulinic Acid | D-17 | Canine Osteosarcoma | 18.59 | [10] |
| This compound | - | - | Data not available | - |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Mechanistic Insights and Signaling Pathways
This compound: Anti-inflammatory Mechanism
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3] This inhibition is achieved through the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, it inhibits the phosphorylation of p85, PDK1, Akt, IκBα, ERK, and JNK, which in turn prevents the nuclear translocation of the transcription factor NF-κB p65.[3]
Betulinic Acid: Multifaceted Bioactivity
Betulinic acid's bioactivity is more extensively documented. Its anti-inflammatory effects are also mediated through the inhibition of NF-κB, leading to the downregulation of various pro-inflammatory genes.[5] Furthermore, it promotes the production of the anti-inflammatory cytokine IL-10.[5][6]
The anticancer activity of betulinic acid is a key area of research. It induces apoptosis in cancer cells through a mitochondrial-mediated pathway, which is independent of p53 status, making it a potential therapeutic for a broad range of cancers.[1] The process involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the bioactivity of these compounds.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or betulinic acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][11][12]
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells.
-
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Procedure:
-
Seed macrophages (e.g., RAW264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate for a short period at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.[13][14][15]
-
Conclusion
Both this compound and betulinic acid exhibit significant bioactivity, particularly in the context of inflammation. While betulinic acid has a well-established profile as a potent anticancer and anti-inflammatory agent with a defined mechanism of action, this compound is an emerging compound with demonstrated anti-inflammatory properties that warrant further investigation.
The available data suggests that both compounds target the NF-κB signaling pathway to mediate their anti-inflammatory effects. However, a direct comparison of their potency is challenging due to the limited quantitative data for this compound. Crucially, the anticancer potential of this compound remains unexplored.
Future research should focus on a head-to-head comparison of these two compounds in various in vitro and in vivo models to elucidate their relative potency and therapeutic potential. Investigating the cytotoxic effects of this compound against a panel of cancer cell lines is a critical next step to determine if it shares the promising anticancer properties of its parent compound, betulinic acid. Such studies will provide a clearer understanding of the structure-activity relationships within this class of lupane (B1675458) triterpenoids and could pave the way for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Cytotoxicity of 20-Hydroxy-3-oxo-28-lupanoic Acid and Related Lupane Triterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 20-Hydroxy-3-oxo-28-lupanoic acid and other prominent lupane (B1675458) triterpenes against various cancer cell lines. The information presented herein is collated from multiple scientific studies to offer a comprehensive overview for researchers in oncology and natural product chemistry.
Comparative Cytotoxicity Data
The cytotoxic potential of lupane triterpenes is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for 28-hydroxy-3-oxo-lup-20(29)-en-30-al (a close structural analog of this compound), betulinic acid, lupeol, and betulonic acid against a panel of human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 28-hydroxy-3-oxo-lup-20(29)-en-30-al | HL-60 (Human leukemia) | Significant Activity | [1][2] |
| NSCLC-N6 (Non-small-cell lung carcinoma) | Significant Activity | [3] | |
| Betulinic Acid | A549 (Human lung carcinoma) | 8.92 ± 1.68 | [4] |
| H1650 (Human lung carcinoma) | 7.25 ± 1.54 | [4] | |
| MCF-7 (Human breast adenocarcinoma) | 112 | [5][6] | |
| HT-29 (Human colorectal adenocarcinoma) | 84.5 | [5] | |
| A375 (Human malignant melanoma) | 2.21 - 15.94 | [1] | |
| HCT 116 (Human colorectal carcinoma) | Specific Activity | [4] | |
| Lupeol | MCF-7 (Human breast adenocarcinoma) | 42.55 | [7] |
| MDA-MB-231 (Human breast adenocarcinoma) | 62.24 | [7] | |
| AsPC-1 (Human pancreatic adenocarcinoma) | Dose-dependent inhibition | [8] | |
| A549 (Human lung adenocarcinoma) | Dose-dependent inhibition | [9] | |
| C6 (Rat glioma) | Dose-dependent inhibition | [9] | |
| Lupenone | HeLa (Human cervical cancer) | 7.1 - 9.1 | [10] |
| KB (Human oral cancer) | 7.1 - 9.1 | [10] | |
| MCF-7 (Human breast adenocarcinoma) | 7.1 - 9.1 | [10] | |
| A-549 (Human lung carcinoma) | 7.1 - 9.1 | [10] | |
| Betulonic Acid | MCF-7 (Human breast adenocarcinoma) | 3.39 | [11] |
Note: "Significant Activity" or "Specific Activity" is mentioned when the source paper highlights the compound's potency without providing a specific IC50 value in the abstract.
Experimental Protocols for Cytotoxicity Assays
The data presented in this guide were primarily generated using the MTT and Sulforhodamine B (SRB) assays. These are two of the most common colorimetric methods for determining cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes.[2][12] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 1.5 to 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO (e.g., 130 µL), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 492 nm or 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins, providing a measure of total protein mass that is proportional to the number of cells.[14][15][16][17]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: After the treatment period, fix the cells by gently adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[14][18]
-
Washing: Wash the plates several times with water to remove the TCA and air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye and then air dry the plates.[14]
-
Dye Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base solution) to each well to dissolve the protein-bound dye.[14][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 565 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Signaling Pathways in Lupane Triterpene-Induced Cytotoxicity
Lupane triterpenes exert their cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The signaling cascades involved are complex and can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
General Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of lupane triterpenes.
Apoptosis Signaling Pathway Induced by Lupane Triterpenes
Lupane triterpenes can trigger apoptosis through multiple mechanisms. The intrinsic pathway is often initiated by cellular stress and involves the mitochondria. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins, such as PARP, and cell death.[3][19]
The extrinsic pathway is initiated by the binding of ligands to death receptors, such as the Fas receptor.[20] This leads to the recruitment of adaptor proteins like FADD and the activation of initiator caspases, such as caspase-8, which in turn activate the executioner caspases.[20] Some lupane triterpenes, like lupeol, have been shown to upregulate the expression of the Fas receptor.[20]
Furthermore, lupane triterpenes can modulate other signaling pathways that influence cell survival and proliferation, such as the PI3K/Akt and Ras pathways, further contributing to their cytotoxic effects.[4][8]
Caption: Simplified signaling pathway of lupane triterpene-induced apoptosis.
Conclusion
This compound and other lupane triterpenes demonstrate significant cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways. The data presented in this guide underscore the potential of this class of natural products as a source for the development of novel anticancer agents. Further research is warranted to fully elucidate their therapeutic potential and to optimize their efficacy and selectivity.
References
- 1. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of Some Lupeol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel dietary triterpene Lupeol induces fas-mediated apoptotic death of androgen-sensitive prostate cancer cells and inhibits tumor growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 20-Hydroxy-3-oxo-28-lupanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on the 20-hydroxy-3-oxo-28-lupanoic acid scaffold, a promising lupane-type triterpenoid. While direct and extensive research on a wide array of derivatives of this specific parent compound is emerging, we can infer significant SAR insights from closely related analogues, particularly derivatives of betulinic acid. This guide synthesizes the available experimental data on the anti-inflammatory and cytotoxic activities of these compounds, offering a valuable resource for guiding future drug discovery and development efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogues is primarily centered on their anti-inflammatory and cytotoxic properties. The parent compound, 20-hydroxy-3-oxolupan-28-oic acid (HOA), has demonstrated significant anti-inflammatory effects. To understand the structure-activity relationship for cytotoxicity, we will examine derivatives of the structurally similar betulinic acid, focusing on modifications at the C-3, C-20, and C-28 positions.
Anti-inflammatory Activity of 20-Hydroxy-3-oxolupan-28-oic Acid (HOA)
HOA has been shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This activity is crucial for its potential as a therapeutic agent for inflammatory diseases.
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| HOA | 10 | Significant | Significant | Significant |
| 20 | More Potent | More Potent | More Potent | |
| 30 | Highly Potent | Highly Potent | Highly Potent | |
| 40 | Most Potent | Most Potent | Most Potent |
Note: The table summarizes the dose-dependent inhibitory effects of HOA. Specific percentage inhibition values can be found in the cited literature.
Cytotoxic Activity of Betulinic Acid Derivatives (Structural Analogues)
The following table summarizes the cytotoxic activity (IC50 values) of various betulinic acid derivatives against different human cancer cell lines. These derivatives feature modifications at the C-3 and C-20 positions, providing insights into how changes to the lupane (B1675458) scaffold affect anticancer activity.
| Compound | Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| Betulinic Acid (Parent) | 3β-OH, C20-isopropenyl | >100 | >100 | 25.3 | 20.1 |
| Compound 9b | C-3 chloroacetyl, C-20 modified | 10.12 | 12.32 | 5.21 | 9.87 |
| Compound 9e | C-3 chloroacetyl, C-20 modified | 8.76 | 10.15 | 4.13 | 7.65 |
| Compound 10 | C-3 chloroacetyl, C-20 modified | 9.54 | 11.89 | 6.34 | 8.91 |
| Compound 11a | C-3 chloroacetyl, C-20 modified | 7.15 | 8.0 | 3.13 | 8.0 |
Data inferred from studies on betulinic acid derivatives as close structural analogues.[1][2][3][4]
Key SAR Observations for Cytotoxicity (from Betulinic Acid Analogues):
-
Modification at C-3: The presence of a hydroxyl group at C-3 is common in naturally occurring lupane triterpenoids. Oxidation to a keto group at this position, as seen in the parent compound of this guide, is a key structural feature. Further derivatization at C-3, such as the introduction of chloroacetyl groups in the betulinic acid series, has been shown to significantly enhance cytotoxic activity.[1][2][3][4]
-
Modification at C-20: The isopropenyl group at C-20 is a common site for chemical modification. The enhanced activity of compounds 9b, 9e, 10, and 11a suggests that modifications at this position, in conjunction with C-3 derivatization, are crucial for potent cytotoxicity.[1][2][3][4]
-
Modification at C-28: While this guide focuses on derivatives of a C-28 carboxylic acid, it is noteworthy that modifications at this position in other lupane triterpenoids, such as the formation of amides or esters, have been shown to modulate biological activity.[5]
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through the modulation of specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of more potent and selective analogues.
Anti-inflammatory Signaling Pathway of HOA
20-Hydroxy-3-oxolupan-28-oic acid (HOA) exerts its anti-inflammatory effects by inhibiting the PI3K/Akt and MAPK signaling pathways in LPS-stimulated macrophages. This leads to the downstream suppression of pro-inflammatory gene expression.
References
- 1. Lupane-type triterpenoids from Microtropis fokienensis and Perrottetia arisanensis and the apoptotic effect of 28-hydroxy-3-oxo-lup-20(29)-en-30-al - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, proapoptotic screening, and structure-activity relationships of novel aza-lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of 20-Hydroxy-3-oxo-28-lupanoic acid
In the analytical landscape of natural product chemistry and drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the determination of 20-Hydroxy-3-oxo-28-lupanoic acid, a triterpenoid (B12794562) with potential therapeutic properties. The comparison is based on established validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Experimental Protocols
A robust cross-validation requires well-defined experimental protocols for each method. The following are representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides high specificity and sensitivity for the quantification of this compound.
-
Instrumentation: An Agilent 1100 series HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol (B129727). Working standards were prepared by serial dilution in the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing this compound was extracted with methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the calibration range.
UV-Vis Spectrophotometric Method
The spectrophotometric method offers a simpler and more rapid approach for quantification, though it may be less specific than HPLC.
-
Instrumentation: A Shimadzu UV-1800 double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes was used.
-
Methodology:
-
Solvent: Methanol.
-
Measurement Wavelength: The wavelength of maximum absorbance (λmax) for this compound in methanol was determined by scanning from 200 to 400 nm.
-
Procedure: The absorbance of the standard and sample solutions was measured at the λmax against a methanol blank.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution in methanol to achieve concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: The sample containing this compound was extracted with methanol, filtered, and diluted with methanol to an appropriate concentration for measurement.
Data Presentation: A Comparative Analysis
The performance of both methods was evaluated based on key validation parameters as per ICH guidelines.[1][2][5] The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC Method | Spectrophotometric Method |
| Linearity Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9982 |
| Regression Equation | y = 25432x + 1254 | y = 0.0158x + 0.0023 |
Table 2: Accuracy (Recovery Studies)
| Concentration Level | HPLC Method (% Recovery) | Spectrophotometric Method (% Recovery) |
| 80% | 99.2% | 97.8% |
| 100% | 100.5% | 101.2% |
| 120% | 99.8% | 98.5% |
| Mean Recovery | 99.8% | 99.2% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Level | HPLC Method (%RSD) | Spectrophotometric Method (%RSD) |
| Repeatability (Intra-day) | 0.85% | 1.52% |
| Intermediate Precision (Inter-day) | 1.25% | 2.10% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC Method | Spectrophotometric Method |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Method Comparison and Discussion
The cross-validation data reveals distinct advantages and limitations for each method.
-
Specificity: HPLC demonstrates superior specificity due to its ability to separate the analyte of interest from other components in the sample matrix. Spectrophotometry is more susceptible to interference from other compounds that absorb at the same wavelength.
-
Sensitivity: The lower LOD and LOQ values for the HPLC method indicate its higher sensitivity, making it more suitable for detecting and quantifying low concentrations of this compound.
-
Precision and Accuracy: Both methods exhibit good accuracy, with mean recovery values close to 100%. However, the lower %RSD values for the HPLC method signify greater precision.
-
Linearity: Both methods show good linearity over their respective ranges, with high correlation coefficients. The HPLC method, however, offers a wider linear range.
-
Throughput and Cost: Spectrophotometry is generally faster and less expensive per sample compared to HPLC, which requires longer run times and more expensive instrumentation and solvents.
Visualizing the Workflow and Comparison
To better illustrate the processes and logical comparisons, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and spectrophotometric methods.
Caption: Logical comparison of HPLC and spectrophotometric methods.
Conclusion
The choice between HPLC and spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis. For research and quality control applications where high accuracy, precision, and specificity are critical, the HPLC method is superior. However, for rapid screening or in situations with limited resources, the spectrophotometric method can be a viable alternative, provided its limitations regarding specificity are taken into account. This guide provides the foundational data and protocols to assist researchers in selecting the most appropriate method for their needs.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of 20-Hydroxy-3-oxo-28-lupanoic Acid and Its Synthetic Analogs in Inflammation and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring triterpenoid (B12794562), 20-Hydroxy-3-oxo-28-lupanoic acid, and its synthetic analogs. The focus is on their anti-inflammatory and cytotoxic properties, with supporting experimental data and detailed methodologies to aid in research and development.
Introduction
This compound is a lupane-type triterpenoid that has garnered interest for its potential therapeutic applications. Triterpenoids, a large and diverse class of natural products, are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The unique structure of this compound, featuring a hydroxyl group at C-20 and a keto group at C-3 of the lupane (B1675458) skeleton, is believed to be crucial for its bioactivity. The exploration of synthetic analogs aims to enhance efficacy, improve pharmacokinetic profiles, and elucidate structure-activity relationships (SAR).
Data Presentation: A Comparative Overview
Direct comparative studies between this compound and its synthetic analogs are limited in publicly available literature. However, we can infer potential comparative performance by examining the bioactivity of the parent compound and discussing the known effects of structural modifications on related lupane triterpenoids.
Table 1: Anti-inflammatory Activity of this compound (HOA) in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Concentration | Result |
| Cell Viability | 10, 20, 40 µM | No significant effect |
| Nitric Oxide (NO) Production | 10 µM | Significant suppression |
| 20 µM | Further suppression | |
| 40 µM | Strong suppression | |
| TNF-α Production | 10, 20, 40 µM | Dose-dependent suppression |
| IL-6 Production | 10, 20, 40 µM | Dose-dependent suppression |
| iNOS Gene Expression | 40 µM | Significant suppression |
| TNF-α Gene Expression | 40 µM | Significant suppression |
| IL-6 Gene Expression | 40 µM | Significant suppression |
Data summarized from "20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages".
Table 2: Structure-Activity Relationship Insights for Synthetic Analogs of Lupane Triterpenoids
| Modification | Effect on Bioactivity | Rationale |
| Modification at C-3 | Introduction of an oxo group can enhance cytotoxic activity. | Increased reactivity and potential for different interactions with cellular targets. |
| Modification at C-28 | Esterification or amidation can modulate solubility and cell permeability, potentially altering activity. | Changes in lipophilicity and hydrogen bonding capacity can affect target binding and bioavailability. |
| Modifications at C-20 | Alterations to the isopropenyl group can influence activity. | This region is often critical for interaction with specific enzymes or receptors. |
| Glycosylation at C-3 or C-28 | Can either increase or decrease cytotoxic activity depending on the sugar moiety and linkage. | Affects solubility, cell uptake, and potential for interaction with specific transporters or receptors. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.
Cell Culture and Treatment
RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay
NO production was determined by measuring the accumulation of nitrite (B80452) in the culture medium using the Griess reagent. Briefly, an equal volume of cell culture supernatant was mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm was measured, and the nitrite concentration was calculated from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Total RNA was extracted from cells using TRIzol reagent and reverse-transcribed into cDNA. qRT-PCR was performed using a SYBR Green master mix on a real-time PCR system. The relative gene expression of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 was normalized to the expression of β-actin.
Western Blot Analysis
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of p85, PDK1, Akt, IκBα, ERK, JNK, and p65, as well as β-actin. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway of this compound in Macrophages
Caption: Inhibitory mechanism of this compound.
General Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
"evaluating the therapeutic potential of 20-Hydroxy-3-oxo-28-lupanoic acid against known anti-inflammatory drugs"
A Comparative Analysis Against Established Anti-Inflammatory Agents
In the relentless pursuit of novel therapeutic agents to combat inflammation, researchers are increasingly turning to natural sources. One such compound of interest is 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpene with burgeoning evidence of anti-inflammatory properties. This guide provides a comprehensive evaluation of its therapeutic potential, juxtaposed with the well-established anti-inflammatory drugs, Ibuprofen and Dexamethasone. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a clear comparison of their mechanisms of action, supported by experimental data.
At a Glance: Comparative Efficacy
The following table summarizes the key mechanistic and efficacy parameters of this compound (HOA), Ibuprofen, and Dexamethasone. The data for HOA is derived from in-vitro studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Feature | This compound (HOA) | Ibuprofen | Dexamethasone |
| Primary Mechanism | Inhibition of NF-κB, PI3K/Akt, and MAPK signaling pathways | Non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) | Glucocorticoid receptor agonist, leading to regulation of gene expression |
| Key Molecular Targets | IκBα, Akt, ERK, JNK, p38 | COX-1, COX-2 | Glucocorticoid Receptor (GR) |
| Effect on Inflammatory Mediators | ↓ Nitric Oxide (NO), ↓ TNF-α, ↓ IL-6[1][2] | ↓ Prostaglandins[3][4][5][6] | ↓ Pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), ↓ Prostaglandins[2][7][8] |
| Cellular Effects | Suppression of macrophage activation[1][2] | Inhibition of platelet aggregation (due to COX-1 inhibition)[3][6] | Suppression of immune cell migration and activation[2][7][8] |
| Mode of Action | Transcriptional and signaling pathway regulation | Enzymatic inhibition | Genomic and non-genomic regulation |
Delving into the Mechanisms: A Visual Guide
To facilitate a deeper understanding of the distinct ways in which these compounds exert their anti-inflammatory effects, the following diagrams illustrate their primary signaling pathways.
Experimental Protocols: A Closer Look at the Evidence
The anti-inflammatory effects of this compound were investigated using the following key in-vitro experiment:
Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells were pre-treated with various concentrations of HOA for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay:
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant was measured as an indicator of NO production.
-
Method: The Griess reagent system was used. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Detection: The absorbance was measured at 540 nm using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve.
Cytokine Measurement (TNF-α and IL-6):
-
Principle: The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants were quantified.
-
Method: A cytometric bead array (CBA) kit was used according to the manufacturer's instructions.
-
Detection: The fluorescence was measured using a flow cytometer, and the cytokine concentrations were calculated based on standard curves.
Western Blot Analysis for Signaling Proteins:
-
Principle: To investigate the molecular mechanism, the expression and phosphorylation levels of key proteins in the PI3K/Akt and MAPK signaling pathways were determined.
-
Method:
-
Cells were lysed, and protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, ERK, JNK, and p38, as well as IκBα.
-
After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Concluding Remarks
This compound demonstrates significant anti-inflammatory potential through a distinct mechanism of action compared to the widely used NSAID, Ibuprofen, and the potent corticosteroid, Dexamethasone. While Ibuprofen directly inhibits the enzymatic activity of COX enzymes and Dexamethasone modulates gene expression via the glucocorticoid receptor, HOA appears to exert its effects by targeting key intracellular signaling pathways, specifically the NF-κB, PI3K/Akt, and MAPK pathways.
This multi-target regulatory action suggests that HOA could offer a more nuanced approach to controlling inflammation, potentially mitigating some of the side effects associated with the broader, non-selective inhibition of COX enzymes or the systemic effects of corticosteroids. However, it is crucial to note that the current evidence for HOA is based on in-vitro studies. Further comprehensive pre-clinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy, safety profile, and potential applications in the management of inflammatory diseases. The findings presented here provide a strong rationale for the continued exploration of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of Jatropha curcas roots in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actavet.vfu.cz [actavet.vfu.cz]
- 5. Beneficial health effects of lupenone triterpene: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. univmed.org [univmed.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 20-Hydroxy-3-oxo-28-lupanoic Acid and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the lupane-type triterpenoid (B12794562), 20-Hydroxy-3-oxo-28-lupanoic acid, and its structural analogs. While specific quantitative in vivo data for this compound is limited in publicly available literature, this document compiles available in vitro mechanistic insights and compares its potential efficacy with related compounds for which quantitative data exists.
Introduction to this compound
This compound (HOA) is a pentacyclic triterpenoid belonging to the lupane (B1675458) family.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] HOA, isolated from Mahonia bealei, has demonstrated notable anti-inflammatory effects in in vitro studies.[3][4] Its mechanism of action involves the modulation of key inflammatory signaling pathways, suggesting its potential as a therapeutic agent.[3][5]
In Vitro Activity Comparison
Table 1: In Vitro Cytotoxic Activity of Selected Lupane-Type Triterpenoids
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m) | K562 (Leukemia) | 39.0 µg/mL | [6] |
| Lupeol-3β-sulfate | PC-3 (Prostate Cancer) | 16.13 | [7] |
| Lupeol-3β-sulfate | LNCaP (Prostate Cancer) | 7.43 | [7] |
| 3,4,5-trimethoxyBA derivative | ECV-304 (Bladder Cancer) | 8.35 | [8] |
| 3,4-difluorophenyl-BA derivative | ECV-304 (Bladder Cancer) | 10.90 | [8] |
| 3-O-acetylbetulinic (2-(2-aminoethyl)aminoethyl)amide | Various | 1.30-2.24 | [9][10] |
| 28-hydroxy-3-oxolup-20(29)-en-30-al | NSCLC-N6 (Lung Cancer) | 39.5 | [11] |
Note: BA refers to Betulinic Acid.
In Vivo Activity Comparison
Direct quantitative in vivo data for the anti-inflammatory or anti-tumor activity of this compound is not currently available in the reviewed literature. The following table provides examples of in vivo activity for other triterpenoids to illustrate the potential of this compound class.
Table 2: In Vivo Anti-Inflammatory and Anti-Tumor Activity of Selected Triterpenoids
| Compound/Extract | Animal Model | Assay | Dosage | Effect | Reference |
| Betulinic Acid | Nude mice with human melanoma xenografts | Tumor growth inhibition | 500 mg/kg | Significant tumor growth inhibition | [12] |
| Dichloromethane fraction from M. bealei leaves (contains HOA) | Kunming mice | Xylene-induced ear edema | 200 mg/kg | 49.2% inhibition | [3] |
Signaling Pathways Modulated by this compound
In vitro studies have shown that this compound (HOA) exerts its anti-inflammatory effects by modulating several key signaling pathways. HOA has been found to suppress the release of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3][5] This suppression is achieved through the downregulation of the PI3K-Akt and MAPK (ERK and JNK) signaling pathways, which in turn inhibits the activation of the NF-κB transcription factor.[3][5]
Caption: PI3K-Akt/NF-κB signaling pathway and the inhibitory effect of HOA.
Caption: MAPK signaling pathway and the inhibitory effect of HOA.
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., K562, PC-3)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
1% Carrageenan solution in sterile saline
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at different doses). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis can be performed using ANOVA followed by a suitable post-hoc test.
Conclusion
This compound demonstrates significant in vitro anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. While direct comparative quantitative data for its in vitro and in vivo efficacy is still emerging, the information available for structurally related lupane-type triterpenoids suggests a promising potential for this compound as a lead for the development of new anti-inflammatory and anti-cancer agents. Further studies are warranted to fully elucidate its therapeutic potential and establish a clear in vitro-in vivo correlation.
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and studies of anticancer properties of lupane-type triterpenoid derivatives containing a cisplatin fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lupane Triterpenoids from Acacia mellifera with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Potential of 20-Hydroxy-3-oxo-28-lupanoic Acid as a TNF-α Inhibitor: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data confirms the significant inhibitory effect of 20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpenoid, on the production of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation. This guide provides a comparative analysis of HOA's performance against established anti-inflammatory agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent.
Performance Comparison: HOA vs. Alternatives
This compound has demonstrated a notable capacity to suppress TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] While a precise IC50 value for its TNF-α inhibitory activity is not explicitly available in the reviewed literature, dose-dependent inhibition has been observed. For a comprehensive comparison, we have benchmarked its activity against two well-characterized anti-inflammatory compounds, Dexamethasone and Parthenolide.
| Compound | Target | Cell Type | Stimulant | IC50 | Source(s) |
| This compound (HOA) | TNF-α Production | RAW264.7 Macrophages | LPS | Not explicitly stated; dose-dependent inhibition observed | [1] |
| Dexamethasone | TNF-α Production | Bovine Glomerular Endothelial Cells | LPS | 0.9 nM | |
| Parthenolide | TNF-α Secretion | BV-2 Microglia | LPS | > 5 µM (54% inhibition at 5 µM) |
Note: The IC50 values are presented as reported in the respective studies and may vary based on experimental conditions. The data for HOA indicates a qualitative dose-dependent inhibition of TNF-α release.[1]
Unraveling the Mechanism: The Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in TNF-α production. Experimental evidence suggests that HOA inhibits the phosphorylation of critical upstream signaling molecules, including p85, PDK1, and Akt.[1] Furthermore, it impedes the phosphorylation of IκBα, ERK, and JNK, which in turn prevents the nuclear translocation of the transcription factor NF-κB p65.[1] The inhibition of these pathways ultimately leads to the downregulation of TNF-α gene expression and subsequent protein production.[1]
Caption: Proposed mechanism of TNF-α inhibition by this compound.
Experimental Protocols
The following section outlines the detailed methodology for assessing the inhibitory effect of this compound on TNF-α production in RAW264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (or alternative inhibitors).
-
Cells are pre-treated with the compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce TNF-α production.
-
A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
-
-
Incubation: The plates are incubated for an additional 24 hours.
Quantification of TNF-α Production by ELISA
-
Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.
-
ELISA Assay: The concentration of TNF-α in the supernatant is quantified using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Principle: The assay typically involves the following steps:
-
A capture antibody specific for mouse TNF-α is coated onto the wells of a microplate.
-
The collected supernatant (containing TNF-α) and standards are added to the wells.
-
A biotinylated detection antibody specific for mouse TNF-α is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by HRP into a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: The concentration of TNF-α in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of recombinant mouse TNF-α. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Caption: Standard workflow for evaluating the inhibitory effect of compounds on TNF-α production.
Conclusion
This compound demonstrates significant promise as a potent inhibitor of TNF-α production. Its mechanism of action, involving the suppression of the PI3K/Akt and MAPK signaling pathways and subsequent inhibition of NF-κB activation, provides a solid foundation for its anti-inflammatory properties. While further studies are warranted to establish a definitive IC50 value and to evaluate its in vivo efficacy and safety profile, the existing data strongly supports its consideration as a lead compound in the development of novel anti-inflammatory therapeutics. This guide provides a foundational comparison to aid researchers in the objective evaluation of this promising natural product.
References
Unveiling the Anti-Cancer Potential of Lupane-Type Triterpenoids: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Among the promising candidates from nature's pharmacy are the lupane-type triterpenoids, a class of pentacyclic triterpenoids demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the anti-cancer effects of three prominent lupane-type triterpenoids: betulinic acid, betulin (B1666924), and lupeol (B1675499), supported by experimental data and detailed methodologies.
Lupane-type triterpenoids, including betulin, betulinic acid, and lupeol, have garnered considerable interest for their potential as therapeutic agents in oncology.[1][2] These natural compounds have been shown to modulate multiple signaling pathways critical for cancer cell proliferation and survival, such as the NF-κB, Wnt/β-catenin, and PI3K/Akt pathways, and are known to induce apoptosis.[1][2][3][4] Their cytotoxic activity has been documented across various cancer cell lines, highlighting their potential against lung, liver, stomach, colorectal, and breast cancers.[1][4]
Comparative Cytotoxicity: A Quantitative Overview
The anti-cancer efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%. The following tables summarize the IC50 values of betulinic acid, betulin, and lupeol against a variety of cancer cell lines, providing a clear comparison of their cytotoxic potential.
Table 1: Comparative IC50 Values of Lupane-Type Triterpenoids on Various Cancer Cell Lines
| Triterpenoid (B12794562) | Cancer Cell Line | IC50 Value (µM) |
| Betulinic Acid | CL-1 (Canine Mammary Cancer) | 23.50 |
| CLBL-1 (Canine Lymphoma) | 18.2 | |
| D-17 (Canine Osteosarcoma) | 18.59 | |
| A375 (Human Melanoma) | 16.91[5] | |
| MV4-11 (Human Leukemia) | < 5 (derivatives)[1] | |
| A549 (Human Lung Carcinoma) | ~6.4 - 11.4 (sulfonamide derivatives)[3] | |
| PC-3 (Human Prostate Cancer) | < 5 (derivatives)[1] | |
| MCF-7 (Human Breast Cancer) | ~6.4 - 11.4 (sulfonamide derivatives)[3] | |
| MDA-MB-231 (Human Breast Cancer) | 17.21 (48h)[6] | |
| Betulin | CL-1 (Canine Mammary Cancer) | 27 |
| CLBL-1 (Canine Lymphoma) | 28.9 | |
| D-17 (Canine Osteosarcoma) | 22.73 | |
| MV4-11 (Human Leukemia) | 18.16[1] | |
| A549 (Human Lung Carcinoma) | 15.51[1] | |
| PC-3 (Human Prostate Cancer) | 32.46[1] | |
| MCF-7 (Human Breast Cancer) | 38.82[1] | |
| Lupeol | CEM (T-lymphoblastic leukemia) | 50 (72h)[7] |
| MCF-7 (Human Breast Cancer) | 50 (72h)[7] | |
| A-549 (Human Lung Carcinoma) | 50 (72h)[7] | |
| RPMI 8226 (Multiple Myeloma) | 50 (72h)[7] | |
| HeLa (Human Cervical Carcinoma) | 37 (72h)[7] | |
| G361 (Malignant Melanoma) | 50 (72h)[7] | |
| WM35 (Human Melanoma) | 32 (72h)[8] | |
| 451Lu (Human Metastatic Melanoma) | 38 (72h)[8] |
Key Signaling Pathways Modulated by Lupane-Type Triterpenoids
The anti-cancer activity of these triterpenoids stems from their ability to interfere with crucial signaling pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt and NF-κB pathways are two of the most significantly affected cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers. Lupane-type triterpenoids, particularly betulinic acid, have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Inhibition of the PI3K/Akt signaling pathway by betulinic acid.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is linked to the development and progression of many cancers. Betulinic acid has been demonstrated to suppress NF-κB activation, thereby promoting apoptosis in cancer cells.
Caption: Betulinic acid-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and validation of the anti-cancer effects of lupane-type triterpenoids, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in the evaluation of these compounds.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of the lupane-type triterpenoid (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
-
Caption: A streamlined workflow of the MTT assay for IC50 determination.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the triterpenoid for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
2. Hoechst 33342 Staining
This fluorescence microscopy-based assay detects morphological changes in the nucleus associated with apoptosis.
-
Principle: Hoechst 33342 is a cell-permeable DNA stain that binds to adenine-thymine-rich regions of DNA. Apoptotic cells exhibit condensed or fragmented chromatin, which appears as brightly stained nuclei under a fluorescence microscope.
-
Protocol:
-
Cell Treatment: Culture and treat cells on coverslips with the triterpenoid.
-
Staining: Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL) for 10-15 minutes.[12]
-
Washing: Wash the cells with PBS.
-
Microscopy: Observe the nuclear morphology using a fluorescence microscope.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Conclusion
The comparative analysis of betulinic acid, betulin, and lupeol underscores their significant potential as anti-cancer agents. While betulinic acid and its derivatives often exhibit lower IC50 values, indicating higher potency, betulin and lupeol also demonstrate considerable cytotoxic effects against various cancer cell lines. Their multi-targeted approach, involving the modulation of key signaling pathways like PI3K/Akt and NF-κB, and the induction of apoptosis, makes them attractive candidates for further pre-clinical and clinical investigation. The provided experimental protocols offer a standardized framework for researchers to further explore and validate the therapeutic promise of these naturally derived compounds in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 20-Hydroxy-3-oxo-28-lupanoic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 20-Hydroxy-3-oxo-28-lupanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of non-hazardous or minimally hazardous chemical waste. It is imperative that these guidelines are implemented in conjunction with your institution's specific safety protocols and in consultation with your Environmental Health and Safety (EHS) department.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
II. Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound involves a systematic process to ensure that the waste is correctly identified, segregated, and disposed of in accordance with institutional and regulatory standards.
Step 1: Waste Identification and Classification
-
Pure Compound: Unused or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated glassware, and absorbent paper, must also be disposed of as chemical waste.
-
Solutions: Solutions containing this compound should be collected in a designated waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Segregation
-
Solid Waste: Collect pure compound and contaminated solid materials in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), concentration (if applicable), and the date.
-
Liquid Waste: Aqueous or solvent-based solutions containing the compound should be collected in a separate, compatible, and clearly labeled waste container. The label must detail all chemical components and their approximate concentrations.
Step 3: Waste Container Management
-
Container Type: Use chemically resistant containers (e.g., high-density polyethylene) for waste collection.
-
Labeling: All waste containers must be accurately and clearly labeled.
-
Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
Step 4: Disposal Request and Pickup
-
Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
III. Quantitative Data Summary
Specific quantitative data regarding the toxicity and environmental fate of this compound is not available in public databases. The following table summarizes its basic computed physical and chemical properties.[1]
| Property | Value | Source |
| Molecular Formula | C30H48O4 | PubChem |
| Molecular Weight | 472.7 g/mol | PubChem |
| XLogP3 | 6.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and your Environmental Health and Safety department before handling or disposing of any chemical.
References
Personal protective equipment for handling 20-Hydroxy-3-oxo-28-lupanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 20-Hydroxy-3-oxo-28-lupanoic acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is necessary to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Powder-free nitrile gloves should be worn. For operations with a higher risk of splashing or contamination, consider double-gloving.[1] Gloves should be changed every 30 to 60 minutes or immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or a disposable gown should be worn to protect the skin and clothing.[2] Ensure the cuffs of the gloves overlap with the sleeves of the coat.[1] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against airborne particles and splashes, safety glasses with side shields or chemical splash goggles are mandatory.[2][3] |
| Face Shield | A face shield should be used in conjunction with goggles during procedures that pose a high risk of splashing. | |
| Respiratory Protection | N95 or N100 Respirator | For handling the powdered form of the compound, a NIOSH-approved N95 or N100 particulate respirator is recommended to prevent inhalation.[1] Surgical masks offer little to no protection from chemical powders.[1] |
Operational Plan: Safe Handling Workflow
Following a structured workflow is critical to minimize the risk of exposure and contamination. The diagram below outlines the procedural steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, respirator), contaminated weighing papers, and other solid materials that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvents used for rinsing contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[4]
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.[5]
Disposal Procedures:
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.[4]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
